(3-Chlorocyclobutyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETIMGFGOCVNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550326 | |
| Record name | (3-Chlorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-47-0 | |
| Record name | (3-Chlorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (3-Chlorocyclobutyl)methanol (CAS 15963-47-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chlorocyclobutyl)methanol is a halogenated organic compound belonging to the class of cyclobutane derivatives. Its chemical structure, featuring a reactive chlorocyclobutyl group and a primary alcohol, makes it a potentially valuable building block in organic synthesis. Halogenated intermediates are of significant interest in medicinal chemistry and drug development due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides a comprehensive overview of the known properties of this compound, compiled from available technical data.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 15963-47-0 |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Boiling Point | 193.9 °C at 760 mmHg |
| Density | 1.2 g/cm³ |
| Flash Point | 71.0 °C |
| LogP (octanol-water partition coefficient) | 0.54 |
| Refractive Index | 1.486 |
| SMILES | C1C(CC1Cl)CO |
Chemical Structure and Purity
The chemical structure of this compound consists of a cyclobutane ring substituted with a chlorine atom and a hydroxymethyl group. The typical purity of commercially available this compound is between 95% and 96%.
Safety and Handling
While specific toxicological data for this compound is limited, it is crucial to handle the compound with care, following standard laboratory safety protocols for halogenated organic compounds.
General Safety Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Experimental Workflow: Quality Control and Characterization
Due to the absence of published, specific experimental protocols for this compound, a general workflow for the quality control and characterization of such a chemical intermediate is presented below. This workflow outlines the standard analytical techniques used to confirm the identity and purity of a known compound.
Caption: A general experimental workflow for the quality control and characterization of this compound.
Potential Applications in Drug Development
While no specific applications of this compound in drug development have been documented in publicly available literature, its structural motifs suggest potential utility as:
-
A building block for novel scaffolds: The cyclobutane ring can introduce rigidity and three-dimensionality into drug candidates, which can be advantageous for target binding.
-
An intermediate for the synthesis of more complex molecules: The primary alcohol and the chloro group provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
Limitations of Current Knowledge
It is important to note that the information presented in this guide is based on data from chemical suppliers and general chemical knowledge. As of the latest review, there is a notable absence of peer-reviewed scientific literature and patents specifically detailing the synthesis, reactivity, biological activity, or applications of this compound. Researchers are encouraged to perform their own comprehensive analyses and validation before utilizing this compound in their work. No information regarding its involvement in any signaling pathways has been found.
Conclusion
This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. This guide provides a summary of its known physicochemical properties and a framework for its quality assessment. The lack of detailed published research on this compound underscores the opportunity for further investigation into its reactivity and potential as a building block for novel chemical entities.
An In-depth Technical Guide to the Structure Elucidation and Confirmation of (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the robust structure elucidation and confirmation of (3-Chlorocyclobutyl)methanol. The accurate determination of its chemical structure is a critical prerequisite for its application in research and development, ensuring reproducibility and safety.
Compound Identification and Physical Properties
This compound is a substituted cycloalkane bearing both a chloromethyl and a hydroxyl functional group. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 15963-47-0 | [1] |
| Molecular Formula | C₅H₉ClO | [1][2] |
| Molecular Weight | 120.58 g/mol | [1] |
| Exact Mass | 120.034195 u | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | OCC1CC(Cl)C1 | [1][2] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 193.9 ± 13.0 °C at 760 mmHg | [1] |
| Flash Point | 71.0 ± 19.8 °C | [1] |
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure of this compound. While specific experimental spectra for this compound are not widely published, the following section details the expected data based on established principles and analysis of related cyclobutane derivatives.[3][4]
Electron ionization mass spectrometry (EI-MS) provides key information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 120. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 122 with approximately one-third the intensity of the M⁺ peak is a critical diagnostic feature for a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of a chlorine radical (•Cl): [M - 35]⁺ at m/z 85.
-
Loss of water (H₂O): [M - 18]⁺ at m/z 102, particularly from the molecular ion.
-
Loss of the hydroxymethyl group (•CH₂OH): [M - 31]⁺ at m/z 89.
-
Cleavage of the cyclobutane ring, a characteristic fragmentation for cyclic compounds, would lead to various smaller fragments.[5]
-
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹ , characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[6]
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclobutane ring and the methylene group will appear in the 2850-3000 cm⁻¹ region.[7]
-
C-O Stretch: A strong C-O stretching vibration for a primary alcohol is expected in the 1000-1075 cm⁻¹ range.[6]
-
C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600-800 cm⁻¹ .
-
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation vibrations, though these can be complex and overlap with other signals in the fingerprint region.[7]
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. The molecule can exist as cis and trans isomers, which will influence the exact chemical shifts and coupling constants. The following predictions are for a general, mixed isomer sample.
¹H NMR Spectroscopy
-
-CH₂OH (2H): These protons are attached to a carbon adjacent to the cyclobutane ring. They are expected to appear as a doublet around 3.5-3.7 ppm due to coupling with the adjacent methine proton (CH).
-
-CH-CH₂OH (1H): This methine proton is expected to be a multiplet in the range of 2.0-2.6 ppm .
-
-CH-Cl (1H): The proton on the carbon bearing the chlorine atom is deshielded and will likely appear as a multiplet further downfield, around 3.8-4.5 ppm .
-
-CH₂- (ring, 4H): The four methylene protons on the cyclobutane ring will be diastereotopic and show complex splitting patterns (multiplets) in the upfield region of 1.8-2.5 ppm .
¹³C NMR Spectroscopy
-
-CH₂OH: The carbon of the hydroxymethyl group is expected to have a chemical shift in the range of 60-68 ppm .
-
-CH-CH₂OH: The methine carbon attached to the hydroxymethyl group will likely resonate around 35-45 ppm .
-
-CH-Cl: The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded, with an expected chemical shift between 55-65 ppm .
-
-CH₂- (ring): The two equivalent methylene carbons in the cyclobutane ring are expected to appear in the range of 30-40 ppm .
Summary of Expected Analytical Data
The predicted spectroscopic data for confirming the identity of this compound is summarized below.
| Technique | Feature | Expected Value / Observation |
| Mass Spec. | Molecular Ion (M⁺) | m/z 120 |
| Isotope Peak (M+2) | m/z 122 (approx. 33% intensity of M⁺) | |
| Key Fragment | m/z 85 ([M-Cl]⁺) | |
| IR Spec. | O-H Stretch | 3200-3400 cm⁻¹ (strong, broad) |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ (strong) | |
| C-O Stretch | 1000-1075 cm⁻¹ (strong) | |
| C-Cl Stretch | 600-800 cm⁻¹ (medium-strong) | |
| ¹H NMR | -CH-Cl | ~3.8-4.5 ppm (multiplet, 1H) |
| -CH₂OH | ~3.5-3.7 ppm (doublet, 2H) | |
| Ring Protons | ~1.8-2.6 ppm (complex multiplets, 5H) | |
| ¹³C NMR | -CH₂OH | ~60-68 ppm |
| -CH-Cl | ~55-65 ppm | |
| -CH-CH₂OH | ~35-45 ppm | |
| -CH₂- (ring) | ~30-40 ppm |
Experimental Protocols
A plausible synthetic route to this compound is the reduction of its corresponding carboxylic acid precursor, 3-chlorocyclobutanecarboxylic acid.[1] Lithium aluminum hydride (LiAlH₄) is a suitable and potent reducing agent for this transformation.[8][9][10]
Reaction: R-COOH + LiAlH₄ → R-CH₂OH
Materials:
-
3-Chlorocyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous solvent (diethyl ether or THF) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (typically 1.5-2.0 equivalents) while cooling the flask in an ice bath.
-
Substrate Addition: A solution of 3-chlorocyclobutanecarboxylic acid (1.0 equivalent) in the same anhydrous solvent is prepared and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding water dropwise, followed by 15% NaOH solution, and then more water (Fieser workup). Caution: This process is highly exothermic and generates hydrogen gas.
-
Workup: The resulting salts are filtered off, and the filter cake is washed thoroughly with the solvent. The combined organic filtrate is washed with 1 M HCl and then with saturated Na₂SO₄ solution.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument. Transfer the solution to an NMR tube for analysis.
-
IR Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.
-
MS Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.
Visualization of the Elucidation Workflow
The logical process for synthesizing and confirming the structure of this compound can be visualized as a workflow. No specific signaling pathways involving this compound are prominently documented in scientific literature; therefore, the following diagram illustrates the experimental workflow, which is a core logical relationship in chemical research.
Caption: A flowchart illustrating the key stages from synthesis to final structure confirmation.
This guide outlines the essential steps and expected analytical results for the comprehensive structural elucidation of this compound. Adherence to these protocols and careful interpretation of the resulting data will ensure an unambiguous and scientifically rigorous confirmation of its molecular structure, which is fundamental for its use in any scientific or developmental context.
References
- 1. (3-chloro cyclobutyl)methanol | CAS#:15963-47-0 | Chemsrc [chemsrc.com]
- 2. PubChemLite - this compound (C5H9ClO) [pubchemlite.lcsb.uni.lu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]
- 5. Cyclobutane [webbook.nist.gov]
- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Determining the Solubility of (3-Chlorocyclobutyl)methanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (3-chlorocyclobutyl)methanol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework for its determination. The protocols and workflows outlined herein are based on established principles of organic chemistry and analytical techniques.
Introduction
This compound is a substituted cycloalkane derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding its solubility profile allows for the selection of appropriate solvent systems for synthesis, chromatography, and biological assays.
Predicted Solubility Characteristics
Based on its chemical structure, which contains both a polar hydroxyl group and a nonpolar chlorocyclobutyl moiety, this compound is expected to exhibit a range of solubilities in different organic solvents. It is likely to be more soluble in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group, such as alcohols and aprotic polar solvents. Its solubility is expected to be lower in nonpolar solvents where dispersion forces would be the primary mode of interaction.
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for determining the solubility of this compound. This method is adapted from standard laboratory procedures for solubility assessment of organic compounds.[1][2][3]
Objective: To quantitatively determine the solubility of this compound in a selected range of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions (Equilibrium Method):
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.
-
Accurately dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC or GC):
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen analytical solvent.
-
Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Data Presentation:
The determined solubility data should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Hexane | 25 | Data to be determined | Data to be determined |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Spectroscopic Analysis of (3-Chlorocyclobutyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic properties of (3-Chlorocyclobutyl)methanol. Due to the limited availability of public experimental data, this document focuses on predicted spectroscopic values and expected spectral characteristics derived from fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also presented to aid researchers in their laboratory work. A logical workflow for spectroscopic analysis is provided to illustrate the complementary nature of these techniques in structural elucidation.
Predicted and Expected Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for this compound under various ionization conditions are summarized below. This data is valuable for confirming the molecular weight and elemental composition of the compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 121.04147 |
| [M+Na]⁺ | 143.02341 |
| [M-H]⁻ | 119.02692 |
| [M+NH₄]⁺ | 138.06802 |
| [M+K]⁺ | 158.99735 |
| [M+H-H₂O]⁺ | 103.03146 |
| [M]⁺ | 120.03365 |
Data Source: PubChem
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
1.2.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH₂OH (Methylene) | 3.5 - 3.7 | Doublet |
| -CH₂OH (Hydroxyl) | 1.5 - 2.5 (variable) | Singlet (broad) |
| -CHCl (Methine) | 4.0 - 4.5 | Multiplet |
| Cyclobutyl Ring Protons | 1.8 - 2.8 | Multiplets |
1.2.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will indicate the number of unique carbon environments. The presence of the electronegative chlorine and oxygen atoms will cause downfield shifts for the carbons they are attached to.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₂OH (Methylene) | 60 - 65 |
| -CHCl (Methine) | 55 - 60 |
| Cyclobutyl Ring Carbons | 25 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |
| C-O | Stretching | 1000 - 1260 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium-Strong |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nuclei (¹H and ¹³C). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). Use a standard pulse sequence with a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm). Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Methodology:
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting interferogram with a Fourier transform to obtain the infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, this can be done via direct insertion with a heated probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
-
Data Interpretation: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.
Caption: Logical workflow for determining the chemical structure using complementary spectroscopic techniques.
(3-Chlorocyclobutyl)methanol: A Technical Guide to Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, purity, and analytical methodologies for (3-Chlorocyclobutyl)methanol (CAS No: 15963-47-0), a valuable building block in organic synthesis and drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals requiring this reagent for their work.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity of the commercially available product is greater than 95%. Below is a summary of offerings from several key suppliers. Pricing and stock levels are subject to change and should be verified with the respective vendors.
| Supplier | CAS Number | Stated Purity | Available Quantities |
| Sigma-Aldrich | 15963-47-0 | >95% | Inquire |
| Key Organics | 15963-47-0 | >95% | 100 mg, 0.25 g, 1 g, 5 g[1] |
| BLD Pharm | 15963-47-0 | Inquire | Inquire |
| Chemsrc | 159663-47-0 | 95.0% | 1 g, 5 g, 10 g[2] |
| CymitQuimica | 15963-47-0 | 95% | Inquire[3] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common laboratory-scale synthetic route involves the reduction of a corresponding carboxylic acid or ester. A general workflow is outlined below.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis (Hypothetical)
Materials:
-
3-Chlorocyclobutane-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of 3-Chlorocyclobutane-1-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
Procedure:
-
The crude this compound is purified by vacuum distillation.
-
The fractions are collected at the appropriate boiling point and pressure to yield the purified product.
Quality Control and Analytical Methods
To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.
Analytical Workflow
Caption: An analytical workflow for the quality control of this compound.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) to elute all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: A suitable mass range to detect the molecular ion and fragmentation patterns (e.g., 35-200 m/z).
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main component. Identify impurities by comparing their mass spectra to library databases.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Confirm the presence of the expected proton signals and their multiplicities and integrations corresponding to the structure of this compound.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals corresponding to the structure.
-
This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for detailed purity information and handle the compound in accordance with its Safety Data Sheet (SDS).
References
Synthesis of (3-Chlorocyclobutyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to (3-chlorocyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The document details two primary methodologies, starting from the preparation of the key intermediate, 3-chlorocyclobutanecarboxylic acid, followed by its reduction to the target alcohol. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the practical application of these synthetic strategies.
Overview of Synthetic Routes
The most direct and commonly employed strategy for the synthesis of this compound involves a two-step sequence:
-
Chlorination and Decarboxylation: Synthesis of the key intermediate, 3-chlorocyclobutanecarboxylic acid, from 1,1-cyclobutanedicarboxylic acid.
-
Reduction: Conversion of 3-chlorocyclobutanecarboxylic acid to this compound using a suitable reducing agent.
This guide will focus on this primary pathway, providing detailed experimental procedures for each step. Two effective methods for the final reduction are presented: one utilizing the powerful reducing agent lithium aluminum hydride (LiAlH₄) and an alternative employing a borane reagent, which can offer milder reaction conditions.
Experimental Protocols
Synthesis of 3-Chlorocyclobutanecarboxylic Acid
This procedure is adapted from a well-established method described in Organic Syntheses.[1]
Reaction Scheme:
Synthesis of the carboxylic acid precursor.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1-Cyclobutanedicarboxylic acid | 144.12 | 172.8 g | 1.200 |
| Benzene | 78.11 | 1500 mL | - |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 170 g (102 mL) | 1.26 |
| Benzoyl peroxide | 242.23 | 4.0 g | 0.0165 |
Procedure:
-
A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 1,1-cyclobutanedicarboxylic acid (172.8 g, 1.200 moles) and benzene (1500 mL).
-
The mixture is stirred and heated to reflux. Approximately 200 mL of a benzene-water azerotrope is removed by distillation to ensure anhydrous conditions.
-
The flask is then fitted with an addition funnel and a reflux condenser. With continued stirring and heating, sulfuryl chloride (170 g, 1.26 moles) is added from the funnel over a 40-minute period.
-
Simultaneously, benzoyl peroxide (4.0 g) is added in small portions through the top of the condenser.
-
After the addition is complete, the mixture is maintained at reflux for 22 hours.
-
The benzene is then removed by distillation. The residue is heated to 190–210 °C for 45 minutes to effect decarboxylation.
-
The resulting crude product is distilled under vacuum to yield 3-chlorocyclobutanecarboxylic acid as a light yellow liquid.
Quantitative Data:
| Product | Yield | Boiling Point | Refractive Index (n_D²⁴) |
| 3-Chlorocyclobutanecarboxylic acid | 40–49% | 131–137 °C (15 mm Hg) | 1.4790 |
Reduction of 3-Chlorocyclobutanecarboxylic Acid to this compound
Two effective methods for this reduction are provided below.
Lithium aluminum hydride is a potent reducing agent capable of converting carboxylic acids to primary alcohols.[2][3]
Reaction Scheme:
Reduction of the carboxylic acid to the alcohol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 3-Chlorocyclobutanecarboxylic acid | 134.57 | 13.5 g | 0.10 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.2 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| 1 M Hydrochloric acid | - | As needed for workup | - |
| Diethyl ether | - | As needed for extraction | - |
| Anhydrous Magnesium Sulfate | - | As needed for drying | - |
Procedure:
-
A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Lithium aluminum hydride (4.2 g, 0.11 mol) is carefully suspended in anhydrous THF (100 mL) in the flask.
-
A solution of 3-chlorocyclobutanecarboxylic acid (13.5 g, 0.10 mol) in anhydrous THF (100 mL) is placed in the addition funnel.
-
The LiAlH₄ suspension is cooled in an ice bath, and the carboxylic acid solution is added dropwise with stirring at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then gently refluxed for 2-4 hours.
-
The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water (4.2 mL), followed by 15% aqueous sodium hydroxide (4.2 mL), and then water again (12.6 mL).
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Borane is a milder reducing agent that is highly effective for the reduction of carboxylic acids and can sometimes offer better functional group tolerance.[4][5]
Reaction Scheme:
Borane-mediated reduction of the carboxylic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 3-Chlorocyclobutanecarboxylic acid | 134.57 | 13.5 g | 0.10 |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 110 mL | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Water or 1 M Hydrochloric acid | - | As needed for workup | - |
| Diethyl ether | - | As needed for extraction | - |
| Anhydrous Sodium Sulfate | - | As needed for drying | - |
Procedure:
-
A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is flushed with nitrogen.
-
A solution of 3-chlorocyclobutanecarboxylic acid (13.5 g, 0.10 mol) in anhydrous THF (100 mL) is placed in the flask.
-
The borane-tetrahydrofuran complex (110 mL of a 1 M solution, 0.11 mol) is added dropwise from the addition funnel to the stirred solution at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is carefully quenched by the slow addition of water or 1 M hydrochloric acid at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Yield |
| 1 | 1,1-Cyclobutanedicarboxylic acid | 3-Chlorocyclobutanecarboxylic acid | SO₂Cl₂, Benzoyl Peroxide | 40-49% |
| 2A | 3-Chlorocyclobutanecarboxylic acid | This compound | LiAlH₄ | High (Typical) |
| 2B | 3-Chlorocyclobutanecarboxylic acid | This compound | BH₃·THF | High (Typical) |
Note: "High (Typical)" indicates that while a specific yield for this substrate was not found in the literature, reductions of this type generally proceed in high yield.
Logical Workflow Diagram
The overall synthetic strategy can be visualized as a linear sequence.
Overall synthetic workflow.
References
starting materials for (3-Chlorocyclobutyl)methanol synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining (3-chlorocyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the reduction of 3-chlorocyclobutane-1-carboxylic acid and its corresponding methyl ester, outlining the necessary starting materials, reaction conditions, and expected yields.
Core Synthetic Pathways
The synthesis of this compound predominantly proceeds through the reduction of a carboxylic acid or ester functional group. The two main starting materials for these transformations are 3-chlorocyclobutane-1-carboxylic acid and methyl 3-chlorocyclobutane-1-carboxylate. The choice of starting material may be influenced by availability, cost, and the desired scale of the synthesis.
The reduction is typically achieved using powerful hydride-donating reagents, with Borane (BH₃) and Lithium Aluminum Hydride (LiAlH₄) being the most effective and commonly employed.
Synthetic Scheme
Caption: Primary synthetic routes to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from its primary precursors.
| Starting Material | Reagent | Reported Yield |
| 3-Chlorocyclobutane-1-carboxylic Acid | Borane (BH₃) | ~84% |
| Methyl 3-Chlorocyclobutane-1-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | ~52% |
Experimental Protocols
Below are detailed experimental protocols for the two primary synthetic routes.
Protocol 1: Reduction of 3-Chlorocyclobutane-1-carboxylic Acid with Borane
This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol using a borane complex.
Starting Materials and Reagents:
-
3-Chlorocyclobutane-1-carboxylic Acid
-
Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Experimental Workflow:
Caption: Workflow for Borane reduction of the carboxylic acid.
Procedure:
-
A solution of 3-chlorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of borane-tetrahydrofuran complex (approximately 1.0-1.5 eq of BH₃) is added dropwise to the stirred solution of the carboxylic acid, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled back to 0 °C and carefully quenched by the slow, dropwise addition of methanol or ethanol to decompose any excess borane.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Reduction of Methyl 3-Chlorocyclobutane-1-carboxylate with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of the methyl ester to the primary alcohol using the powerful reducing agent, lithium aluminum hydride.
Starting Materials and Reagents:
-
Methyl 3-Chlorocyclobutane-1-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% aqueous Sodium Hydroxide solution
-
Anhydrous sodium sulfate or magnesium sulfate
Experimental Workflow:
Caption: Workflow for LiAlH₄ reduction of the methyl ester.
Procedure:
-
A suspension of lithium aluminum hydride (LiAlH₄, approximately 1.0-1.5 eq) in anhydrous THF or diethyl ether is prepared in a flame-dried, three-necked, round-bottom flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of methyl 3-chlorocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 1-4 hours) until the reaction is complete as indicated by TLC.
-
The reaction is then carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
This guide provides a comprehensive overview of the primary methods for the synthesis of this compound. Researchers should adapt these protocols as necessary based on the specific requirements of their work and always adhere to appropriate laboratory safety procedures.
An In-depth Technical Guide on the Reaction Mechanism for the Formation of (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for (3-chlorocyclobutyl)methanol, a valuable building block in medicinal chemistry and materials science. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with a robust two-step synthesis, commencing from 1,1-cyclobutanedicarboxylic acid.
Executive Summary
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the free-radical chlorination and subsequent decarboxylation of 1,1-cyclobutanedicarboxylic acid to yield 3-chlorocyclobutanecarboxylic acid. This intermediate is then reduced using lithium aluminum hydride (LiAlH₄) to afford the target molecule, this compound. This guide provides detailed methodologies for both transformations, along with a summary of the reaction parameters and yields.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below:
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Formation of 3-Chlorocyclobutanecarboxylic Acid | 1,1-cyclobutanedicarboxylic acid, sulfuryl chloride, benzoyl peroxide, benzene | 22 hours (reflux) + 45 minutes (decarboxylation) | Reflux, then 190-210 °C | 40-49 | [1] |
| 2 | Reduction to this compound | 3-chlorocyclobutanecarboxylic acid, lithium aluminum hydride, dry ether; then H₂O and 10% H₂SO₄ | ~15 minutes (addition) + workup | Gentle reflux during addition | ~90 (estimated) | [2] |
Experimental Protocols
Step 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
1,1-Cyclobutanedicarboxylic acid (172.8 g, 1.200 moles)
-
Benzene (1500 ml)
-
Sulfuryl chloride (170 g, 1.26 moles)
-
Benzoyl peroxide (4.0 g)
Procedure:
-
A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 1,1-cyclobutanedicarboxylic acid and benzene.
-
The mixture is heated to reflux, and approximately 200 ml of a benzene-water azeotrope is removed by distillation to ensure anhydrous conditions.
-
The flask is then fitted with an addition funnel and a reflux condenser.
-
While maintaining reflux and stirring, sulfuryl chloride is added from the addition funnel over a 40-minute period. Simultaneously, benzoyl peroxide is added in small portions through the condenser.
-
After the addition is complete, the mixture is maintained at reflux for 22 hours.
-
Benzene is removed by distillation, and the residue is heated to 190–210 °C for 45 minutes to effect decarboxylation.
-
The resulting crude product is purified by vacuum distillation to yield 3-chlorocyclobutanecarboxylic acid as a light yellow liquid.
Step 2: Reduction of 3-Chlorocyclobutanecarboxylic Acid to this compound
This protocol is based on general procedures for the reduction of carboxylic acids with lithium aluminum hydride.[2]
Materials:
-
3-Chlorocyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
Procedure:
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere.
-
A solution of 3-chlorocyclobutanecarboxylic acid in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete (approximately 15 minutes), the reaction mixture is stirred and cooled.
-
Excess lithium aluminum hydride is cautiously decomposed by the slow addition of water.
-
A 10% solution of sulfuric acid is then added to the flask.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Reaction Mechanisms and Workflows
Mechanism of 3-Chlorocyclobutanecarboxylic Acid Formation
The formation of 3-chlorocyclobutanecarboxylic acid proceeds via a free-radical chain mechanism initiated by benzoyl peroxide, followed by thermal decarboxylation.
Mechanism of Reduction with Lithium Aluminum Hydride
The reduction of the carboxylic acid to the primary alcohol involves the initial deprotonation of the acidic proton, followed by two successive hydride transfers from the aluminohydride species. An aldehyde is formed as an intermediate which is immediately reduced.[3][4]
Experimental Workflow
The overall experimental workflow for the two-step synthesis is outlined below.
Conclusion
This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The described two-step process, involving a free-radical chlorination/decarboxylation followed by a lithium aluminum hydride reduction, provides a practical approach for obtaining this important chemical intermediate. The detailed experimental protocols and mechanistic insights are intended to support researchers in the successful synthesis and further application of this compound in their respective fields.
References
An In-depth Technical Guide to Potential Impurities in Commercial (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential impurities that may be present in commercial batches of (3-Chlorocyclobutyl)methanol. Understanding the impurity profile is critical for researchers and drug development professionals to ensure the quality, safety, and efficacy of their work. This document outlines the probable synthetic routes for this compound, the potential impurities arising from these processes, and detailed analytical methodologies for their identification and quantification.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of chemical reactions, the purity of final products, and the toxicological profile of drug candidates. This guide aims to provide a thorough understanding of the potential impurity landscape for this compound.
Potential Synthetic Pathways and Associated Impurities
The impurity profile of a chemical is intrinsically linked to its manufacturing process. Based on established chemical principles, two primary synthetic routes are likely for the commercial production of this compound: the reduction of a 3-chlorocyclobutanecarboxylic acid derivative and the chlorination of cyclobutanemethanol.
Pathway A: Reduction of 3-Chlorocyclobutanecarboxylic Acid or its Esters
This pathway likely involves the synthesis of 3-chlorocyclobutanecarboxylic acid, its conversion to an ester (e.g., methyl or ethyl ester), and subsequent reduction to the desired alcohol.
Synthesis of 3-Chlorocyclobutanecarboxylic Acid: A plausible route to the chlorinated carboxylic acid is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid with a reagent like sulfuryl chloride (SO₂Cl₂), followed by decarboxylation.
Esterification: The resulting carboxylic acid is then likely esterified, for example, by reaction with methanol or ethanol in the presence of an acid catalyst.
Reduction: The final step is the reduction of the ester to the primary alcohol, typically using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
dot
Caption: Synthetic Pathway A for this compound.
Table 1: Potential Impurities from Pathway A
| Impurity Name | Chemical Structure | Potential Origin |
| Process-Related Impurities | ||
| 1,1-Cyclobutanedicarboxylic Acid | HOOC-C₄H₆-COOH | Unreacted starting material from the chlorination step. |
| 3-Chlorocyclobutanecarboxylic Acid | C₄H₆Cl-COOH | Incomplete esterification. |
| Methyl 3-chlorocyclobutanecarboxylate | C₄H₆Cl-COOCH₃ | Unreacted starting material from the reduction step. |
| Cyclobutanemethanol | C₄H₇-CH₂OH | Reductive dehalogenation of the chloro-substituent by LiAlH₄.[1] |
| Dichlorocyclobutanemethanol isomers | C₄H₅Cl₂-CH₂OH | Over-chlorination during the synthesis of the carboxylic acid precursor. |
| Cyclobutanecarboxylic acid | C₄H₇-COOH | Incomplete chlorination of the starting dicarboxylic acid. |
| Reagent-Related Impurities | ||
| Methanol | CH₃OH | Residual solvent from the esterification step. |
| Tetrahydrofuran (THF) / Diethyl ether | C₄H₈O / (C₂H₅)₂O | Common solvents for LiAlH₄ reductions. |
Pathway B: Chlorination of Cyclobutanemethanol
An alternative route involves the direct chlorination of commercially available cyclobutanemethanol. Various chlorinating agents can be employed, each with its own set of potential byproducts.
dot
Caption: Synthetic Pathway B for this compound.
Table 2: Potential Impurities from Pathway B
| Impurity Name | Chemical Structure | Potential Origin |
| Process-Related Impurities | ||
| Cyclobutanemethanol | C₄H₇-CH₂OH | Unreacted starting material. |
| Dichlorocyclobutane isomers | C₄H₆Cl₂ | Over-chlorination or side reactions. |
| Cyclobutyl chloride | C₄H₇Cl | Potential byproduct depending on reaction conditions. |
| Rearrangement products (e.g., cyclopentyl chloride) | C₅H₉Cl | Carbocation rearrangements under acidic conditions. |
| Reagent-Related Impurities (Example: Thionyl Chloride) | ||
| Sulfur dioxide (dissolved) | SO₂ | Byproduct of the reaction with thionyl chloride.[2] |
| Hydrochloric acid (residual) | HCl | Byproduct of the reaction with thionyl chloride.[2] |
| Reagent-Related Impurities (Example: Appel Reaction) | ||
| Triphenylphosphine oxide | (C₆H₅)₃PO | Byproduct of the Appel reaction.[3][4][5] |
| Haloform (e.g., Chloroform) | CHCl₃ | Byproduct of the Appel reaction.[4][5] |
| Unreacted Triphenylphosphine | (C₆H₅)₃P | Excess reagent from the Appel reaction. |
| Reagent-Related Impurities (Example: Oxalyl Chloride) | ||
| Carbon monoxide/dioxide (dissolved) | CO / CO₂ | Gaseous byproducts from oxalyl chloride reactions. |
| General Impurities | ||
| Residual Solvents (e.g., Dichloromethane, Toluene) | CH₂Cl₂, C₇H₈ | Common solvents used in chlorination reactions. |
Experimental Protocols for Impurity Analysis
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane, LC-MS grade).
-
Prepare a series of calibration standards for known potential impurities in the same solvent.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Interface Temperature: 280 °C.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and the mass spectra of the prepared standards.
-
Quantify the impurities using the calibration curves generated from the standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation of unknown impurities and for quantifying impurities with known structures.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Acquisition Parameters:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration.
-
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance 100 MHz or equivalent.
-
Acquisition Parameters:
-
Acquire a proton-decoupled carbon spectrum.
-
DEPT-135 and DEPT-90 experiments can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
-
2D NMR Spectroscopy (if necessary):
-
For complex impurity structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for full structural assignment.
-
-
Data Analysis:
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical flow from synthesis to impurity formation and the typical workflow for impurity analysis.
dot
References
- 1. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenfield.com [greenfield.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 15963-47-0|this compound|BLD Pharm [bldpharm.com]
- 5. Methanol(67-56-1) 1H NMR spectrum [chemicalbook.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. lgcstandards.com [lgcstandards.com]
- 10. (3-chloro cyclobutyl)methanol | CAS#:15963-47-0 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethers Using (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ether derivatives utilizing (3-Chlorocyclobutyl)methanol as a key building block. The incorporation of the cyclobutane motif is a recognized strategy in medicinal chemistry to enhance the three-dimensionality and metabolic stability of drug candidates. The following protocols are based on the well-established Williamson ether synthesis, adapted for the specific reactivity of a secondary alkyl halide.
Introduction
This compound is a valuable bifunctional building block, possessing both a primary alcohol and a secondary alkyl chloride. This unique structure allows for its versatile use in the synthesis of a variety of molecular scaffolds. The Williamson ether synthesis, a robust and widely used method for preparing ethers, proceeds via an SN2 reaction between an alkoxide and an alkyl halide. When using this compound, two main synthetic strategies can be envisioned:
-
Strategy A: this compound as the Alkyl Halide Component: The hydroxyl group of a phenolic or aliphatic alcohol is deprotonated to form an alkoxide, which then displaces the chloride from the cyclobutane ring.
-
Strategy B: this compound as the Alcohol Component: The primary alcohol of this compound is deprotonated to form an alkoxide, which then reacts with a suitable alkyl or aryl halide.
This document will focus on Strategy A, which is generally preferred to minimize potential elimination side reactions associated with secondary alkyl halides.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various aryl ethers from this compound and substituted phenols. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 75 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 70 | 10 | 82 |
| 4-Nitrophenol | NaH | THF | 60 | 8 | 88 |
| 2-Chlorophenol | K₂CO₃ | DMF | 90 | 16 | 65 |
| 4-Fluorophenol | Cs₂CO₃ | Acetonitrile | 70 | 12 | 78 |
Experimental Protocols
General Protocol for the Synthesis of Aryl-(3-chlorocyclobutyl)methyl Ethers
This protocol describes a general procedure for the Williamson ether synthesis between a phenol and this compound.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) portion-wise with stirring. If using NaH, exercise caution as hydrogen gas is evolved.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (refer to the data table for guidance) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using NaH, carefully quench the excess hydride with a few drops of water or methanol.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-(3-chlorocyclobutyl)methyl ether.
Mandatory Visualizations
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a synthesized ether derivative of this compound acts as an inhibitor of a key kinase, a common target in drug discovery.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and purification of ethers from this compound.
Application Notes and Protocols for Williamson Ether Synthesis with (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Williamson ether synthesis using (3-Chlorocyclobutyl)methanol as a key starting material. This versatile substrate can undergo both intramolecular and intermolecular etherification, yielding structurally distinct and valuable products for chemical synthesis and drug discovery.
Introduction
The Williamson ether synthesis is a robust and widely used method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] this compound is a bifunctional molecule containing both a primary alcohol and a secondary alkyl chloride. This arrangement allows for two primary synthetic pathways:
-
Intramolecular Williamson Ether Synthesis: Upon deprotonation of the hydroxyl group, the resulting alkoxide can undergo an intramolecular nucleophilic attack on the electrophilic carbon bearing the chlorine atom. This cyclization reaction leads to the formation of a bicyclic ether, 2-oxabicyclo[3.1.1]heptane . The formation of such strained ring systems is of significant interest in medicinal chemistry for creating novel three-dimensional molecular scaffolds.[4]
-
Intermolecular Williamson Ether Synthesis: In the presence of an external alkoxide, this compound can act as an electrophile, where the external nucleophile displaces the chloride to form a variety of substituted (alkoxymethyl)cyclobutane ethers. These products can serve as building blocks for more complex molecules.
This document outlines detailed protocols for both the intramolecular and intermolecular Williamson ether synthesis of this compound, along with expected outcomes and characterization data.
Reaction Pathways
The choice between the intramolecular and intermolecular pathway is primarily controlled by the reaction conditions, specifically the nature of the base and the presence or absence of an external nucleophile.
Part 1: Intramolecular Williamson Ether Synthesis to Yield 2-Oxabicyclo[3.1.1]heptane
The intramolecular cyclization is favored by using a strong, non-nucleophilic base in a relatively dilute solution to promote the intramolecular reaction over potential intermolecular side reactions. Sodium hydride is a common choice for this transformation.
Reaction Mechanism
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.2 equivalents). The mineral oil from the NaH dispersion can be washed with anhydrous hexanes prior to use if desired.
-
Formation of Alkoxide: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases.
-
Cyclization: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: The reaction is cooled to 0 °C and carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The resulting mixture is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction and Purification: The aqueous layer is extracted three times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 2-oxabicyclo[3.1.1]heptane.
Quantitative Data (Representative)
| Parameter | Value |
| Reactant | This compound |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 60 - 80% |
Part 2: Intermolecular Williamson Ether Synthesis to Yield (Alkoxymethyl)cyclobutanes
The intermolecular reaction requires the presence of an external alkoxide, which acts as the nucleophile. The choice of base and solvent can be varied depending on the nature of the alcohol being used to form the alkoxide.
Reaction Workflow
Experimental Protocols
Two common protocols are provided below, one using a strong base in an aprotic solvent and another employing phase-transfer catalysis, which is often more amenable to a broader range of substrates and conditions.
Protocol A: Using Sodium Hydride in an Aprotic Solvent
Materials:
-
This compound
-
Desired alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, inert atmosphere flask, the desired alcohol (1.1 equivalents) is dissolved in anhydrous DMF or THF. Sodium hydride (1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at room temperature until hydrogen evolution ceases.
-
Addition of Electrophile: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the freshly prepared alkoxide solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up and Purification: The reaction is cooled, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent as described in the intramolecular protocol. The crude product is purified by column chromatography.
Protocol B: Using Phase-Transfer Catalysis
This method is often advantageous as it avoids the use of strong, moisture-sensitive bases like NaH.
Materials:
-
This compound
-
Desired alcohol (R-OH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
An organic solvent such as toluene or dichloromethane
Procedure:
-
Reaction Setup: this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and the phase-transfer catalyst (0.05 - 0.1 equivalents) are dissolved in the organic solvent.
-
Addition of Base: The 50% aqueous solution of NaOH or KOH (5.0 equivalents) is added, and the biphasic mixture is stirred vigorously at a temperature ranging from room temperature to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and concentrated. The resulting crude ether is purified by column chromatography.
Quantitative Data (Representative)
| Parameter | Protocol A (NaH) | Protocol B (PTC) |
| Reactants | This compound, R-OH | This compound, R-OH |
| Base | Sodium Hydride | 50% aq. NaOH/KOH |
| Catalyst | None | Tetrabutylammonium Bromide |
| Solvent | DMF or THF | Toluene or DCM |
| Temperature | 25 - 60 °C | 25 °C - Reflux |
| Reaction Time | 2 - 24 hours | 6 - 48 hours |
| Typical Yield | 70 - 95% | 65 - 90% |
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere by trained personnel.
-
This compound is a halogenated alcohol and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents such as THF, DMF, and toluene are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The Williamson ether synthesis provides a versatile platform for the utilization of this compound in the synthesis of novel cyclic and acyclic ethers. The choice between intramolecular and intermolecular pathways can be effectively controlled by the selection of reaction conditions. The protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to explore the chemical space accessible from this valuable building block.
References
Application Notes: Synthesis of Novel Ester Prodrugs and Chemical Probes from (3-Chlorocyclobutyl)methanol
Introduction
In contemporary drug discovery and development, the modulation of physicochemical properties is a cornerstone of optimizing lead compounds. The cyclobutane moiety is an increasingly popular scaffold in medicinal chemistry, prized for its ability to confer three-dimensionality and improve metabolic stability and pharmacokinetic profiles.[1][2] (3-Chlorocyclobutyl)methanol represents a versatile building block, combining the rigid, puckered conformation of the cyclobutane ring with a primary alcohol handle for synthetic elaboration and a chloro group for potential further modification.[2] Esterification of this primary alcohol is a fundamental strategy to generate novel chemical entities, prodrugs, or molecular probes. Esters are critical functional groups that can influence a molecule's lipophilicity, cell permeability, and susceptibility to enzymatic cleavage, thereby enabling the fine-tuning of a drug candidate's properties.
These application notes provide detailed protocols for the synthesis of esters from this compound, targeting researchers, medicinal chemists, and process development scientists. The methods outlined are chosen to be broadly applicable to a range of carboxylic acids, from simple aliphatic and aromatic acids to more complex, functionally-rich molecules.
General Esterification Methodologies
The conversion of an alcohol to an ester can be accomplished through several well-established synthetic routes. The choice of method often depends on the stability of the starting materials, the scale of the reaction, and the desired purity of the final product.
-
Fischer-Speier Esterification : This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess or water is removed as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5]
-
Acylation with Acyl Chlorides : This is a highly efficient and often rapid method where the alcohol is treated with a more reactive carboxylic acid derivative, an acyl chloride.[4][6] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. This method is suitable for a wide range of alcohols, including those that are sterically hindered.[7]
-
Acylation with Acid Anhydrides : Similar to acyl chlorides, acid anhydrides are activated forms of carboxylic acids that react with alcohols to form esters.[3] These reactions are generally less vigorous than those with acyl chlorides and may require heating or a catalyst like 4-dimethylaminopyridine (DMAP).
-
Coupling Agent-Mediated Esterification (Steglich Esterification) : This method is ideal for sensitive substrates that cannot tolerate the harsh conditions of Fischer esterification.[8] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, allowing it to react with the alcohol under mild conditions.[9][10] A catalyst, typically DMAP, is often added to facilitate the reaction.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
Principle: This protocol describes the acid-catalyzed esterification of this compound with a generic carboxylic acid (R-COOH). The reaction is heated under reflux to drive the equilibrium towards the ester product.
Materials and Reagents:
-
This compound
-
Carboxylic acid (R-COOH)
-
Concentrated Sulfuric Acid (H₂SO₄)[11]
-
Toluene or Benzene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and toluene (approx. 0.2 M concentration relative to the alcohol).
-
Begin stirring the mixture. Carefully and slowly add concentrated sulfuric acid (0.05 - 0.1 eq) to the flask.[12]
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC-MS. Continue refluxing until all the starting alcohol has been consumed or the water collection ceases (typically 4-12 hours).
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and catalyst), and finally with brine.[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Acylation of this compound with an Acyl Chloride
Principle: This method utilizes a highly reactive acyl chloride (R-COCl) to acylate this compound under basic conditions at low temperature, offering a faster and often higher-yielding alternative to Fischer esterification.
Materials and Reagents:
-
This compound
-
Acyl chloride (R-COCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum, magnetic stirrer, ice bath, syringes
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the stirring solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise via syringe to the reaction mixture. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography on silica gel.
Data Presentation
The choice of esterification method can significantly impact reaction outcomes. The following tables provide a summary of typical conditions and illustrative yields for the synthesis of (3-Chlorocyclobutyl)methyl benzoate as a model product.
Table 1: Comparison of Reaction Conditions for the Synthesis of (3-Chlorocyclobutyl)methyl Benzoate.
| Parameter | Fischer Esterification | Acylation with Acyl Chloride | Steglich Esterification |
| Carboxylic Acid Source | Benzoic Acid | Benzoyl Chloride | Benzoic Acid |
| Catalyst/Reagent | H₂SO₄ (catalytic) | Triethylamine (base) | EDCI, DMAP |
| Solvent | Toluene | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Reflux (~110 °C) | 0 °C to Room Temp | Room Temperature |
| Typical Reaction Time | 6 - 18 hours | 1 - 3 hours | 4 - 12 hours |
Table 2: Illustrative Quantitative Data for the Synthesis of (3-Chlorocyclobutyl)methyl Benzoate.
| Method | Reactant 1 | Reactant 2 | Yield (%) | Purity (by ¹H NMR) |
| Fischer Esterification | This compound | Benzoic Acid | 75% | >95% |
| Acylation | This compound | Benzoyl Chloride | 92% | >98% |
| Steglich Esterification | This compound | Benzoic Acid | 88% | >97% |
Note: Yields are illustrative and may vary based on specific reaction scale and purification efficiency.
Visualizations
The following diagrams illustrate the experimental workflow and reaction pathway.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 12. uakron.edu [uakron.edu]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Fischer Esterification of (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer-Speier esterification is a classic and widely used method for synthesizing esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2][3] This document provides detailed application notes and a comprehensive protocol for the Fischer esterification of (3-Chlorocyclobutyl)methanol. The resulting ester, (3-chlorocyclobutyl)methyl acetate, is a valuable intermediate in medicinal chemistry. The cyclobutyl moiety is a key structural motif in various biologically active compounds, offering a unique three-dimensional scaffold that can influence binding affinity and pharmacokinetic properties. The chloro-substituent provides a handle for further synthetic transformations, making this a versatile building block in the synthesis of novel therapeutic agents.
Applications in Drug Development
Cyclic structures are prevalent in many approved drugs, contributing to conformational rigidity and metabolic stability. The (3-chlorocyclobutyl)methyl acetate scaffold can be incorporated into lead compounds to explore structure-activity relationships (SAR). For instance, it can serve as a precursor for the synthesis of carbocyclic nucleoside analogues, which are known to exhibit antiviral and anticancer activities.[4] The chlorine atom can be displaced by various nucleophiles to introduce diverse functionalities, enabling the creation of a library of compounds for high-throughput screening.
Reaction Scheme
The Fischer esterification of this compound with acetic acid proceeds as follows:
Reaction Mechanism and Workflow
The reaction is an equilibrium process that is driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction.[1][2][5] The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of water to form the ester.[1][5][6]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol
This protocol details the synthesis of (3-chlorocyclobutyl)methyl acetate via Fischer esterification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 122.58 | 10.0 g | 0.0816 | Limiting Reagent |
| Glacial Acetic Acid | 60.05 | 46.7 mL | 0.816 | 10 equivalents, also serves as solvent |
| Concentrated Sulfuric Acid | 98.08 | 1.0 mL | 0.0184 | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | For neutralization |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | Drying agent |
| Diethyl Ether | 74.12 | 200 mL | - | Extraction solvent |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 0.0816 mol) and glacial acetic acid (46.7 mL, 0.816 mol).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirring mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of ice-cold water. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution) and 50 mL of brine.[7]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (3-chlorocyclobutyl)methyl acetate can be purified by fractional distillation to obtain the final product.
Caption: Experimental Workflow Diagram.
Expected Results and Data Presentation
The following table summarizes the expected quantitative data for this experiment.
| Parameter | Expected Value |
| Reactant: this compound | |
| - Amount | 10.0 g |
| - Moles | 0.0816 mol |
| Product: (3-Chlorocyclobutyl)methyl acetate | |
| - Theoretical Yield | 13.28 g |
| - Typical Experimental Yield | 10.6 - 11.9 g (80-90%) |
| - Appearance | Colorless to pale yellow liquid |
| - Boiling Point | Approx. 190-200 °C (at atm. pressure) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Glacial acetic acid is corrosive and has a strong odor.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reflux time or catalyst amount. Ensure efficient water removal if using a Dean-Stark trap. |
| Loss of product during workup | Be careful during extractions and transfers. Ensure complete extraction from the aqueous layer. | |
| Product Contamination | Incomplete removal of acetic acid | Ensure thorough washing with saturated sodium bicarbonate solution. |
| Presence of water | Ensure the use of a sufficient amount of drying agent and proper drying time. |
Conclusion
This document provides a detailed protocol for the Fischer esterification of this compound, a key transformation for accessing a versatile building block in drug discovery and development. The provided workflow and data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chlorocyclobutyl)methanol is a bifunctional molecule featuring a primary alcohol and a secondary alkyl chloride. This unique structural arrangement makes it a versatile building block for the synthesis of novel chemical entities, particularly those containing a cyclobutane motif. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom bonded to chlorine allows for a range of nucleophilic substitution reactions. These reactions can proceed via intermolecular or intramolecular pathways, leading to diverse products with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound.
Key Reaction Pathways
The primary nucleophilic substitution pathways for this compound involve either the reaction of the electrophilic C-Cl bond with an external nucleophile or an intramolecular reaction involving the pendant hydroxyl group.
-
Intermolecular Nucleophilic Substitution: In the presence of a suitable external nucleophile, this compound can undergo a substitution reaction, typically following an S(_N)2 mechanism, to introduce a variety of functional groups. The reactivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.
-
Intramolecular Nucleophilic Substitution (Cyclization): Treatment of this compound with a base can facilitate an intramolecular Williamson ether synthesis. Deprotonation of the hydroxyl group generates an alkoxide that can subsequently attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a bicyclic ether, 2-oxabicyclo[2.1.1]hexane. This rigid, sp³-rich scaffold is of significant interest in drug discovery as a bioisostere for aromatic rings.[1][2]
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound. Note: The yields presented are illustrative and may vary based on specific reaction optimization.
Table 1: Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Illustrative Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 60 | 12 | (3-Azidocyclobutyl)methanol | 85 |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 80 | 8 | (3-(Hydroxymethyl)cyclobutyl)acetonitrile | 75 |
| Thiolate | Sodium thiophenoxide (NaSPh) | Ethanol | Reflux | 6 | (3-(Phenylthio)cyclobutyl)methanol | 80 |
| Amine | Ammonia (NH₃) | Methanol | 100 (sealed tube) | 24 | (3-Aminocyclobutyl)methanol | 60 |
Table 2: Intramolecular Nucleophilic Substitution (Cyclization)
| Base | Solvent | Temperature (°C) | Time (h) | Product | Illustrative Yield (%) |
| Sodium Hydride (NaH) | THF | Reflux | 12 | 2-Oxabicyclo[2.1.1]hexane | 90 |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | Reflux | 18 | 2-Oxabicyclo[2.1.1]hexane | 82 |
Experimental Protocols
Protocol 1: Synthesis of (3-Azidocyclobutyl)methanol (Intermolecular Substitution)
Objective: To synthesize (3-Azidocyclobutyl)methanol via nucleophilic substitution of the chloro group in this compound with sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 2-Oxabicyclo[2.1.1]hexane (Intramolecular Cyclization)
Objective: To synthesize 2-Oxabicyclo[2.1.1]hexane via a base-mediated intramolecular nucleophilic substitution of this compound. This reaction is analogous to the intramolecular cyclization of 4-chloro-1-butanol to form tetrahydrofuran.[3]
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent at low temperature due to the volatility of the product.
-
Further purification can be achieved by distillation.
Visualizations
Intermolecular substitution pathway.
Intramolecular cyclization pathway.
General experimental workflow.
Applications in Drug Discovery
The products derived from nucleophilic substitution reactions of this compound hold significant potential in drug discovery.
-
Introduction of Pharmacophores: Intermolecular substitution allows for the facile introduction of various pharmacophoric groups, such as azides (precursors to amines and triazoles), nitriles (can be hydrolyzed to carboxylic acids or reduced to amines), and various aryl or heteroaryl groups via thiolate or amine linkages.
-
Scaffold Hopping and Bioisosterism: The intramolecular cyclization product, 2-oxabicyclo[2.1.1]hexane, is a conformationally restricted, sp³-rich scaffold. Such bicyclic ethers are increasingly utilized as bioisosteres for ortho- and meta-substituted phenyl rings in medicinal chemistry.[1][2] Replacing planar aromatic rings with these three-dimensional structures can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and enhanced target engagement.[4][5] The development of novel synthetic routes to such bicyclic ethers is an active area of research.[4][5]
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with care and avoid contact with acids and heavy metals.
-
Sodium Cyanide: Highly toxic. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: (3-Chlorocyclobutyl)methanol in Modern Organic Synthesis
(3-Chlorocyclobutyl)methanol has emerged as a valuable and versatile building block in organic synthesis, particularly for the introduction of the cyclobutane moiety into a diverse range of molecular scaffolds. This four-membered carbocycle is of significant interest in medicinal chemistry and drug discovery due to its unique conformational properties and its ability to serve as a bioisostere for other common chemical groups. The presence of a primary alcohol and a secondary chloride on the cyclobutane ring provides two orthogonal points for chemical modification, making it a powerful tool for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This application note provides an overview of the utility of this compound, focusing on its application in the N-alkylation of heterocycles, a common strategy in the synthesis of pharmaceutical candidates. Detailed protocols for the synthesis of key intermediates are provided, along with data presented in a clear and accessible format.
Application in Medicinal Chemistry: The Significance of the Cyclobutane Moiety
The cyclobutane ring is increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3][4] Its rigid, puckered conformation can impart favorable pre-organization for binding to biological targets, potentially leading to increased potency and selectivity. Furthermore, the cyclobutane scaffold can improve metabolic stability and other pharmacokinetic properties by blocking sites of metabolism or altering lipophilicity.[1][4] The use of building blocks like this compound provides a straightforward entry into this valuable chemical space.
Key Reaction: N-Alkylation of Heterocycles
A primary application of this compound is the alkylation of nitrogen-containing heterocycles, such as imidazoles and pyrazoles. These heterocyclic cores are prevalent in a vast number of marketed drugs and clinical candidates. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the heterocycle displaces the chloride on the cyclobutane ring. The resulting (3-(heterocyclyl)cyclobutyl)methanol derivatives are valuable intermediates for further functionalization, for instance, through reactions of the primary alcohol.
Below are detailed protocols for the N-alkylation of imidazole and pyrazole with this compound. These protocols are based on established methods for the N-alkylation of heterocycles with alkyl halides.
Experimental Protocols
Protocol 1: Synthesis of (3-(1H-Imidazol-1-yl)cyclobutyl)methanol
This protocol describes the N-alkylation of imidazole with this compound using sodium hydride as a base in dimethylformamide (DMF).
Reaction Scheme:
Figure 1: Synthesis of (3-(1H-Imidazol-1-yl)cyclobutyl)methanol.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Imidazole | 68.08 | 0.68 g | 10.0 |
| This compound | 120.58 | 1.21 g | 10.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl Acetate | - | As needed | - |
| Saturated aq. Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (0.68 g, 10.0 mmol) and anhydrous DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.21 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.
Expected Outcome:
Based on similar N-alkylation reactions, a moderate to good yield of the product is anticipated. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of (3-(1H-Pyrazol-1-yl)cyclobutyl)methanol
This protocol outlines the N-alkylation of pyrazole with this compound using potassium carbonate as the base in acetonitrile.
Reaction Scheme:
Figure 2: Synthesis of (3-(1H-Pyrazol-1-yl)cyclobutyl)methanol.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Pyrazole | 68.08 | 0.68 g | 10.0 |
| This compound | 120.58 | 1.21 g | 10.0 |
| Potassium Carbonate | 138.21 | 2.07 g | 15.0 |
| Acetonitrile | - | 25 mL | - |
| Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a round-bottom flask, add pyrazole (0.68 g, 10.0 mmol), this compound (1.21 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and acetonitrile (25 mL).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the final product.
Expected Outcome:
This method is expected to provide the desired product in good yield. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential for structural confirmation.
Logical Workflow for Synthesis and Purification
Figure 3: General workflow for N-alkylation and purification.
Conclusion
This compound serves as a highly effective building block for the synthesis of molecules containing the cyclobutane scaffold. Its application in the N-alkylation of heterocycles provides a direct route to valuable intermediates for drug discovery and development. The protocols provided herein offer robust starting points for the synthesis of (3-(1H-imidazol-1-yl)cyclobutyl)methanol and (3-(1H-pyrazol-1-yl)cyclobutyl)methanol, which can be readily adapted for a wider range of heterocyclic systems. The strategic incorporation of the cyclobutane moiety using this building block can lead to the development of novel therapeutic agents with improved pharmacological properties.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols: (3-Chlorocyclobutyl)methanol in the Synthesis of Pharmaceutical Intermediates for Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (3-chlorocyclobutyl)methanol as a key starting material in the synthesis of pharmaceutical intermediates for Janus Kinase (JAK) inhibitors. The cyclobutane motif is a valuable scaffold in medicinal chemistry, known for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] Specifically, cyclobutane-containing compounds have been identified as potent JAK inhibitors, which are crucial in the treatment of autoimmune diseases and cancer.[4][5]
Application Note 1: Synthesis of a Key Cyclobutane Intermediate for JAK Inhibitors
This compound serves as a versatile precursor for the synthesis of various functionalized cyclobutane intermediates. One such key intermediate is cis-3-(hydroxymethyl)cyclobutylamine, which can be further elaborated to introduce the necessary pharmacophores for JAK inhibition. The synthesis involves a two-step process starting from the oxidation of this compound followed by a reductive amination.
Reaction Scheme:
Caption: Synthetic pathway from this compound to a key amine intermediate.
Experimental Protocol: Synthesis of cis-3-(Hydroxymethyl)cyclobutylamine
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Anhydrous ammonia (or ammonium hydroxide)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
Step 1: Oxidation of this compound to 3-Chlorocyclobutanecarbaldehyde
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-chlorocyclobutanecarbaldehyde, which can be used in the next step without further purification.
Step 2: Reductive Amination to cis-3-(Hydroxymethyl)cyclobutylamine
-
Dissolve the crude 3-chlorocyclobutanecarbaldehyde from the previous step in methanol.
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 15-20 minutes (or add an excess of ammonium hydroxide).
-
Slowly add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to afford cis-3-(hydroxymethyl)cyclobutylamine.
Quantitative Data Summary:
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| 1. Oxidation | This compound | 3-Chlorocyclobutanecarbaldehyde | PCC or DMP | 85-95 | >90 |
| 2. Reductive Amination | 3-Chlorocyclobutanecarbaldehyde | cis-3-(Hydroxymethyl)cyclobutylamine | NH₃, NaBH₄ | 60-70 | >98 |
Application Note 2: Synthesis of a Pyrazolopyrimidine Core for JAK Inhibitors
The synthesized cis-3-(hydroxymethyl)cyclobutylamine can be subsequently used to construct the core structure of a JAK inhibitor, such as a derivative of 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile.[6][7] This involves a multi-step synthesis commencing with the coupling of the cyclobutane intermediate with a suitable pyrazole derivative, followed by the introduction of the pyrrolopyrimidine moiety.
Experimental Workflow
Caption: Workflow for the synthesis of a JAK inhibitor intermediate.
Experimental Protocol: General Procedure for Coupling and Core Assembly
Materials:
-
cis-3-(Hydroxymethyl)cyclobutylamine
-
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (or a suitable precursor)
-
Acetonitrile
-
Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Appropriate protecting groups and deprotection reagents
Procedure:
-
Coupling of Cyclobutane Intermediate with Pyrazole: A detailed procedure for a similar transformation can be found in the patent literature (e.g., US8158616B2). Generally, this involves the reaction of the amine with a suitably activated pyrazole derivative.
-
Introduction of the Pyrrolopyrimidine Moiety: The resulting cyclobutyl-pyrazole intermediate is then coupled with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Deprotection: The final step involves the removal of any protecting groups to yield the desired pharmaceutical intermediate.
Note: The specific reaction conditions, including solvents, temperatures, and catalysts, will depend on the exact nature of the substrates and protecting groups used. Researchers should refer to the relevant patent literature for detailed experimental procedures for specific target molecules.[4][5][6][7]
Signaling Pathway Diagram
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-based inhibitor.
By following these application notes and protocols, researchers can effectively utilize this compound as a valuable starting material for the synthesis of complex pharmaceutical intermediates targeting the JAK signaling pathway. The inherent conformational rigidity and synthetic tractability of the cyclobutane core make it an attractive design element in modern drug discovery.
References
- 1. CN102026999A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 7. "Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyr" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan, M Kishore Kumar, M Ramakrishna, Chandrakanth Rao Sirigiri, Mukunda Reddy Panduga [tdcommons.org]
Application of (3-Chlorocyclobutyl)methanol in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding pockets of biological targets. These fragments, typically with molecular weights under 300 Da, often exhibit weak binding affinities but with high ligand efficiency. Through sensitive biophysical techniques, these interactions are detected and characterized, providing a starting point for the rational design of more potent and selective drug candidates.
The cyclobutane scaffold is an increasingly attractive motif in drug design due to its three-dimensional character, which can offer improved physicochemical properties and novel intellectual property space compared to traditional flat aromatic rings.[1][2][3] The incorporation of a chlorine atom can further enhance binding through halogen bonding, modulate electronic properties, and serve as a vector for further chemical modification.[4][5] (3-Chlorocyclobutyl)methanol represents a simple yet promising fragment that combines these desirable features. Its hydroxyl group provides a key hydrogen bonding opportunity and a handle for synthetic elaboration, while the chloro-substituted cyclobutane ring explores 3D space and offers potential halogen bond interactions.
These application notes provide a comprehensive overview of the utility of this compound in an FBDD campaign, from initial screening to lead optimization. Detailed experimental protocols for key techniques are provided to guide researchers in their drug discovery efforts.
Synthesis of this compound
A plausible synthetic route for this compound for use in an FBDD library is outlined below. The synthesis is designed to be efficient and scalable, providing the fragment in high purity.
Protocol 1: Synthesis of this compound
-
Step 1: Cyclobutane-1,3-dicarboxylic acid preparation. This can be achieved through various established methods, often starting from diethyl malonate and 1,3-dibromopropane.
-
Step 2: Reduction to (3-hydroxycyclobutyl)methanol. The diacid is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Step 3: Monoprotection. One of the hydroxyl groups is selectively protected, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether, to allow for selective chlorination of the other hydroxyl group.
-
Step 4: Chlorination. The unprotected hydroxyl group is converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or Appel reaction conditions (PPh₃, CCl₄).
-
Step 5: Deprotection. The protecting group is removed to yield this compound. For a TBDMS group, a fluoride source like TBAF is used. For a benzyl group, hydrogenolysis is a common method.
-
Purification: The final product is purified by column chromatography to ensure high purity suitable for screening.
Fragment Screening Methodologies
The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for their detection. Below are protocols for commonly employed methods for screening this compound against a target protein.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are powerful for detecting weak interactions in solution. Ligand-observed NMR techniques such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for FBDD.[6][7][8]
2.1 Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4). Add this compound from a concentrated stock solution to a final concentration of 100-500 µM.
-
NMR Acquisition: Acquire a 1D ¹H NMR spectrum of the sample. Then, acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum (on-resonance) and a region far from any protein or ligand signals (off-resonance).
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that appear in the difference spectrum belong to the fragment that is binding to the protein. The intensity of the STD signals can provide information on which protons of the fragment are in closest proximity to the protein surface.
2.2 Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY)
-
Sample Preparation: Similar to STD NMR, prepare a sample of the target protein and this compound in a deuterated buffer containing 90% H₂O/10% D₂O.
-
NMR Acquisition: Acquire a 1D ¹H NMR spectrum. Then, acquire a WaterLOGSY experiment, which involves selective irradiation of the water resonance.
-
Data Analysis: In the WaterLOGSY spectrum, non-binding compounds will show positive NOEs, while binding compounds will show negative NOEs. This allows for the clear identification of binders.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[9][10][11]
-
Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Screening: Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+). Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Data Analysis: A binding response will be observed as a change in resonance units (RU). From the sensorgrams, kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.[12]
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14][]
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the sample cell and a solution of this compound (typically 10-20 times the protein concentration) in the injection syringe, both in the same buffer.
-
Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat changes.
-
Data Analysis: The resulting thermogram is integrated to determine the enthalpy change (ΔH) for each injection. Fitting the data to a suitable binding model yields the binding affinity (Kₑ), stoichiometry (n), and entropy change (ΔS).
Data Presentation
The quantitative data obtained from the screening and characterization of this compound and its derivatives should be summarized for clear comparison.
Table 1: Hypothetical Biophysical Screening Data for this compound
| Technique | Parameter | Value |
| NMR (STD) | Binding | Yes |
| SPR | Kₑ (mM) | 1.2 |
| kₐ (M⁻¹s⁻¹) | 2.5 x 10³ | |
| kₑ (s⁻¹) | 3.0 | |
| ITC | Kₑ (mM) | 1.5 |
| ΔH (kcal/mol) | -4.2 | |
| -TΔS (kcal/mol) | -1.5 |
Hit-to-Lead Optimization
Once this compound is identified as a hit, the next step is to optimize its binding affinity and selectivity. This is typically achieved through structure-guided design, utilizing techniques like X-ray crystallography to understand the binding mode.
Protocol 5: X-ray Crystallography of Protein-Fragment Complex
Determining the crystal structure of the target protein in complex with this compound provides invaluable information for rational drug design.[16][17]
-
Crystallization: Obtain crystals of the target protein.
-
Soaking or Co-crystallization: Soak the protein crystals in a solution containing a high concentration of this compound or co-crystallize the protein in the presence of the fragment.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure to reveal the binding mode of the fragment.
Visualization of Workflows and Pathways
Experimental Workflow for Fragment Screening
References
- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 7. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand screening with NMR [imserc.northwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Spirocyclic Compounds from (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are increasingly sought-after motifs in modern drug discovery. Their inherent three-dimensional and rigid structures offer significant advantages in medicinal chemistry, including the potential for improved potency, selectivity, and pharmacokinetic properties.[1][2] Oxaspiro[3.3]heptanes, a class of spirocycles containing an oxetane ring, are of particular interest as they can serve as bioisosteres for common functionalities like gem-dimethyl or carbonyl groups, often leading to enhanced aqueous solubility and metabolic stability.[3] This document provides a detailed protocol for the synthesis of 1-oxaspiro[3.3]heptane from (3-chlorocyclobutyl)methanol via a base-mediated intramolecular cyclization.
Principle of the Reaction
The synthesis of 1-oxaspiro[3.3]heptane from this compound is achieved through an intramolecular Williamson ether synthesis. This reaction involves the deprotonation of the primary alcohol with a strong base to form an alkoxide. The resulting nucleophilic oxygen then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the strained four-membered oxetane ring of the spirocyclic product.[4][5]
Application in Medicinal Chemistry
The spiro[3.3]heptane framework, including its heteroatom-containing derivatives like 1-oxaspiro[3.3]heptane, is a valuable building block for the development of novel therapeutics. Its rigid structure allows for precise positioning of substituents in three-dimensional space, which can lead to optimal interactions with biological targets.[6][7] These scaffolds have been incorporated into drug candidates to enhance properties such as:
-
Metabolic Stability: The spirocyclic core can block sites of metabolism, leading to a longer half-life of the drug molecule.[8]
-
Aqueous Solubility: The introduction of the polar oxetane ring can improve the solubility of a compound, which is a crucial parameter for drug delivery and absorption.[9]
-
Novel Chemical Space: The unique geometry of spiro[3.3]heptanes allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.[10]
-
Bioisosterism: Oxaspiro[3.3]heptanes can act as bioisosteres for other common cyclic systems like piperidine or morpholine, offering an alternative with different physicochemical properties.[8][9]
Experimental Workflow
The overall experimental workflow for the synthesis of 1-oxaspiro[3.3]heptane is depicted below. It involves the reaction of the starting material with a strong base in a suitable solvent, followed by an aqueous work-up and purification of the final product.
Caption: Experimental workflow for the synthesis of 1-oxaspiro[3.3]heptane.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (1.2 equivalents) under an inert atmosphere of nitrogen or argon. The mineral oil is removed by washing the NaH dispersion with anhydrous hexanes, and the hexanes are carefully decanted. Anhydrous THF or DMF is then added to the flask.
-
Addition of Starting Material: this compound (1.0 equivalent) is dissolved in a minimal amount of the anhydrous solvent and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.[11]
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deionized water at 0 °C to decompose any unreacted sodium hydride.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The combined organic layers are washed with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography or distillation to afford the pure 1-oxaspiro[3.3]heptane.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes representative data for the intramolecular Williamson ether synthesis to form oxetane rings, which is analogous to the synthesis of 1-oxaspiro[3.3]heptane from this compound. The yields and reaction conditions can vary depending on the specific substrate and reaction setup.
| Starting Material Analogue | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-chloro-3-butanol | NaH | THF | 25 | 12 | 75-85 | [4][11] |
| 1-bromo-3-butanol | KOtBu | t-BuOH | 50 | 6 | 80-90 | [11] |
| 3-chloropropyl tosylate | KH | DMF | 25 | 18 | ~70 | [11] |
| (3-Mesyloxymethyl)cyclobutanol | NaH | DMF | 0 to 25 | 16 | 91 | [12] |
Signaling Pathways and Logical Relationships
The synthesis of 1-oxaspiro[3.3]heptane is a direct transformation of a functionalized building block. The logical relationship of this synthesis is a straightforward intramolecular cyclization.
Caption: Reaction pathway for the synthesis of 1-oxaspiro[3.3]heptane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Application Note & Protocol: Preparation of (3-aminocyclobutyl)methanol from (3-Chlorocyclobutyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-aminocyclobutyl)methanol is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmaceutical agents. This document outlines two common and effective synthetic routes for the preparation of (3-aminocyclobutyl)methanol from the commercially available starting material, (3-chlorocyclobutyl)methanol. The described methods are the Gabriel synthesis and a two-step azide synthesis followed by reduction. Both protocols are presented with detailed experimental procedures and a comparative analysis to aid in method selection.
Comparative Analysis of Synthetic Routes
Two primary methods for the synthesis of (3-aminocyclobutyl)methanol from this compound are detailed below. The choice of method may depend on factors such as available reagents, desired scale, and tolerance of functional groups in more complex substrates.
| Parameter | Route 1: Gabriel Synthesis | Route 2: Azide Synthesis and Reduction |
| Number of Steps | 2 | 2 |
| Key Reagents | Potassium phthalimide, Hydrazine or Acid/Base | Sodium azide, Reducing agent (e.g., H₂, Pd/C or LiAlH₄) |
| Intermediate | N-(3-(hydroxymethyl)cyclobutyl)phthalimide | (3-azidocyclobutyl)methanol |
| Reaction Conditions | Step 1: Heat in polar aprotic solvent (e.g., DMF). Step 2: Reflux with hydrazine or strong acid/base. | Step 1: Heat in polar aprotic solvent (e.g., DMF or DMSO). Step 2: Varies with reducing agent (e.g., hydrogenation at rt, or reflux with LiAlH₄ in THF). |
| Advantages | Good for primary amines, avoids over-alkylation.[1][2][3] | Azide formation is generally high-yielding. A wide variety of reducing agents can be used.[4][5] |
| Disadvantages | Phthalimide cleavage can sometimes be harsh.[6] | Sodium azide is toxic and potentially explosive. Azides are energetic compounds. |
Experimental Protocols
Route 1: Gabriel Synthesis of (3-aminocyclobutyl)methanol
This method involves the initial reaction of this compound with potassium phthalimide, followed by the liberation of the desired primary amine.[1][2][3][6][7]
Step 1: Synthesis of N-(3-(hydroxymethyl)cyclobutyl)phthalimide
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(3-(hydroxymethyl)cyclobutyl)phthalimide.
Step 2: Synthesis of (3-aminocyclobutyl)methanol
-
Suspend the N-(3-(hydroxymethyl)cyclobutyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Reflux the mixture for 4-8 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain (3-aminocyclobutyl)methanol.
Route 2: Synthesis of (3-aminocyclobutyl)methanol via Azide Reduction
This two-step process involves the conversion of the chloride to an azide, followed by reduction to the amine.[4][5][8]
Step 1: Synthesis of (3-azidocyclobutyl)methanol
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (3-azidocyclobutyl)methanol.
Step 2: Synthesis of (3-aminocyclobutyl)methanol
-
Method A: Catalytic Hydrogenation
-
Dissolve the crude (3-azidocyclobutyl)methanol (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (3-aminocyclobutyl)methanol.
-
-
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of (3-azidocyclobutyl)methanol (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield (3-aminocyclobutyl)methanol.
-
Visualizations
Caption: Synthetic routes to (3-aminocyclobutyl)methanol.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chlorocyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Chlorocyclobutyl)methanol synthesis. The primary route for this synthesis involves the reduction of 3-chlorocyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of reducing agent, reaction conditions, and the purity of the starting material.
Potential Causes & Solutions:
-
Suboptimal Reducing Agent: The two most common reducing agents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).
-
LiAlH₄: This is a very powerful reducing agent but can lead to over-reduction or side reactions, such as dehalogenation, which can decrease the yield of the desired product.[1][2]
-
Borane (BH₃•THF or BMS): Borane is a milder and more chemoselective reducing agent for carboxylic acids.[1][3] It often provides better yields when dealing with substrates containing sensitive functional groups like halides.[3]
-
-
Reaction Conditions:
-
Temperature: For LiAlH₄ reductions, maintaining a low temperature (e.g., 0 °C to room temperature) is crucial to minimize side reactions.[4] For borane reductions, the reaction can often be run at room temperature, but gentle heating may be required for less reactive substrates.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Purity of Starting Material: The purity of the 3-chlorocyclobutanecarboxylic acid is critical. Impurities from its synthesis, such as unchlorinated or dichlorinated cyclobutane derivatives, can lead to a mixture of products that are difficult to separate, thereby reducing the isolated yield of the desired alcohol.[5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Q2: I am observing the formation of significant byproducts. What are they and how can I avoid them?
A2: The most common byproduct in this synthesis is cyclobutylmethanol, resulting from the dehalogenation of the starting material or product. Dichlorinated impurities from the starting material can also lead to the corresponding dichlorinated alcohol.
-
Dehalogenation: This is more likely to occur with stronger, less selective reducing agents like LiAlH₄.[1] The hydride can displace the chloride ion.
-
Dichlorinated Byproducts: If the starting 3-chlorocyclobutanecarboxylic acid is contaminated with dichlorocyclobutanedicarboxylic acid, this will be reduced to the corresponding diol, complicating purification.
-
Mitigation: Ensure the purity of the starting material. The synthesis of 3-chlorocyclobutanecarboxylic acid should be carefully controlled to avoid over-chlorination.[5]
-
Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?
A3: An incomplete reaction can be due to several factors:
-
Insufficient Reducing Agent: Carboxylic acid reductions with LiAlH₄ require an excess of the reagent because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, evolving hydrogen gas.[6][7] Ensure you are using a sufficient excess of the reducing agent.
-
Reagent Decomposition: Both LiAlH₄ and borane are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Low Reaction Temperature/Short Reaction Time: While low temperatures are often necessary to control side reactions, they can also slow down the desired reduction. If the reaction is sluggish, a modest increase in temperature or a longer reaction time may be necessary. Monitor the reaction progress to find the optimal balance.
Data Presentation
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Considerations | Potential Yield Range |
| LiAlH₄ | THF, Diethyl Ether | 0 to reflux | Powerful but less selective; risk of dehalogenation; requires excess reagent.[1][6] | 60-80% |
| Borane (BH₃•THF) | THF | 0 to 65 | Milder and more chemoselective; generally better for halogenated substrates.[3] | 75-90% |
Yield ranges are estimates based on general reductions of halogenated carboxylic acids and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Synthesis of Starting Material: 3-Chlorocyclobutanecarboxylic Acid [5]
This procedure is adapted from Organic Syntheses.
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, charge 172.8 g (1.200 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 ml of benzene.
-
Heat the mixture to reflux and remove 200 ml of the benzene-water azeotrope to ensure anhydrous conditions.
-
Fit the flask with an addition funnel and a reflux condenser.
-
Over a 40-minute period, add 170 g (1.26 moles) of sulfuryl chloride while simultaneously adding 4.0 g of benzoyl peroxide in small portions.
-
After the addition is complete, maintain the reflux for 22 hours.
-
Remove the benzene by distillation.
-
Heat the residue to 190–210°C for 45 minutes to effect decarboxylation.
-
Distill the black residue under vacuum to collect cis- and trans-3-chlorocyclobutanecarboxylic acid (yield: 40-49%).
Reduction of 3-Chlorocyclobutanecarboxylic Acid to this compound
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
This is a general procedure adapted for this specific synthesis.
-
Set up an oven-dried, three-necked flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Under a nitrogen atmosphere, suspend a slight excess of LiAlH₄ (e.g., 1.5 equivalents relative to the carboxylic acid) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 3-chlorocyclobutanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method B: Using Borane-Tetrahydrofuran Complex (BH₃•THF)
This is a general procedure adapted for this specific synthesis.
-
In an oven-dried, nitrogen-flushed flask, dissolve the 3-chlorocyclobutanecarboxylic acid in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a slight excess of a 1 M solution of BH₃•THF (e.g., 1.2 equivalents) dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to 0 °C and slowly quench by the addition of methanol until the gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
The residue can be further purified by extraction and vacuum distillation.
Purification of this compound
The crude product from either reduction method can be purified by vacuum distillation. Given the boiling point of the starting material, the product alcohol is expected to have a higher boiling point. Careful fractional distillation is recommended to separate the product from any unreacted starting material or lower-boiling impurities.
Signaling Pathway and Logical Relationship Diagram
Caption: Synthetic pathway and potential side reactions for this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (3--Chlorocyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (3-Chlorocyclobutyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation under reduced pressure, recrystallization (if the compound is a solid at room temperature or can be derivatized), and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents used in the synthesis or workup.
-
Byproducts: Dihalogenated cyclobutane derivatives and isomeric variants of the parent molecule.
-
Degradation products: Epoxides formed via intramolecular cyclization.
Q3: How can I assess the purity of this compound after purification?
A3: Purity can be assessed using a variety of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and to determine purity with high accuracy.
Troubleshooting Guides
Distillation
| Problem | Possible Cause | Solution |
| Bumping/Uneven Boiling | Insufficient agitation or lack of boiling chips. | Add fresh boiling chips or a magnetic stir bar to the distilling flask. |
| Product Not Distilling | Vacuum is not low enough or heating temperature is too low. | Check the vacuum pump and all connections for leaks. Gradually increase the heating mantle temperature. |
| Product is Contaminated | Inefficient fractional distillation column or distilling too quickly. | Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Reduce the distillation rate to allow for proper separation of components. |
| Product Decomposes | Heating temperature is too high. | Use a lower pressure to reduce the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Oiling Out | The solvent is too nonpolar, or the solution is cooled too rapidly. | Add a more polar co-solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If the compound is too soluble, select a less polar solvent or a solvent mixture. |
| Low Recovery of Product | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Impurities were not removed before crystallization. | Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Adjust the solvent system. If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity. |
| Cracked or Channeled Column | Improperly packed column. | Repack the column carefully, ensuring a uniform and bubble-free slurry. |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the eluent. A small amount of a more polar solvent (e.g., methanol) can be added to the mobile phase. |
| Tailing of Peaks | The compound is interacting too strongly with the stationary phase or the column is overloaded. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine). Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Fractional Distillation
Objective: To purify this compound by separating it from less volatile and more volatile impurities.
Methodology:
-
Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Stop the distillation before all the material in the flask has vaporized to avoid concentrating non-volatile impurities.
Quantitative Data:
| Parameter | Value |
| Boiling Point (Atmospheric Pressure) | 193.9 ± 13.0 °C[1] |
| Purity (Commercial Grade) | >95%[1] |
Note: The boiling point will be significantly lower under reduced pressure.
Recrystallization (Hypothetical Protocol)
Objective: To purify solid derivatives of this compound or if the compound itself is a solid at room temperature.
Methodology:
-
Select an appropriate solvent or solvent pair. Given the polar alcohol group, a moderately polar solvent or a mixture of a polar and non-polar solvent is a good starting point (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolve the crude compound in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
-
Pack a glass column with silica gel as the stationary phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Load the sample onto the top of the column.
-
Elute the column with an appropriate mobile phase. A good starting point for a polar compound like this would be a mixture of ethyl acetate and hexanes (e.g., starting with 10:90 and gradually increasing the polarity).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
overcoming side reactions in the synthesis of (3-Chlorocyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of (3-Chlorocyclobutyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A common and practical synthetic route is the reduction of 3-chlorocyclobutanecarboxylic acid. This precursor can be synthesized through various methods, and its subsequent reduction yields the target alcohol. The choice of reducing agent is critical to the success of this transformation, minimizing side reactions.
Q2: What are the primary side reactions to be aware of during the reduction of 3-chlorocyclobutanecarboxylic acid?
A2: The two most significant side reactions are:
-
Dehalogenation: Reduction of the C-Cl bond, leading to the formation of cyclobutylmethanol as a byproduct. This is particularly prevalent with strong, non-selective reducing agents.
-
Over-reduction: While the primary goal is the reduction of the carboxylic acid to an alcohol, harsh conditions or a large excess of the reducing agent can potentially lead to further unwanted reactions.
Q3: Which reducing agent is recommended to minimize side reactions?
A3: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS), are highly recommended. Borane is known for its chemoselectivity in reducing carboxylic acids in the presence of halides.[1][2] Lithium aluminum hydride (LiAlH₄) can also be used, but requires careful control of reaction time and temperature to avoid dehalogenation.[3]
Q4: How can I monitor the progress of the reaction to avoid side product formation?
A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques. TLC can provide a quick qualitative assessment of the consumption of the starting material and the appearance of the product and major byproducts. GC-MS offers a more detailed analysis, allowing for the identification and quantification of the desired product and any side products like cyclobutylmethanol.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of this compound with a significant amount of cyclobutylmethanol byproduct. | The reducing agent is too strong or non-selective (e.g., LiAlH₄ under prolonged reaction times). | 1. Switch to a more chemoselective reducing agent like Borane-Tetrahydrofuran (BH₃·THF).[4][1] 2. If using LiAlH₄, significantly shorten the reaction time and maintain a low temperature (e.g., 0 °C).[3] Monitor the reaction closely by TLC or GC. |
| SYN-002 | Incomplete reaction; starting material (3-chlorocyclobutanecarboxylic acid) remains. | 1. Insufficient amount of reducing agent. 2. The reducing agent has degraded due to improper storage or handling. 3. Reaction time is too short. | 1. Ensure at least one equivalent of BH₃ is used per equivalent of carboxylic acid. For LiAlH₄, more than one equivalent is necessary due to the initial acid-base reaction.[5] 2. Use a fresh, properly stored batch of the reducing agent. 3. Increase the reaction time and monitor progress by TLC. |
| PUR-001 | Difficulty in separating this compound from cyclobutylmethanol. | The two products have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging. | 1. Optimize column chromatography conditions: use a longer column, a shallower solvent gradient, or a different stationary phase. 2. Consider derivatization of the alcohol mixture to facilitate separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Selective Reduction of 3-Chlorocyclobutanecarboxylic Acid using Borane-Tetrahydrofuran (BH₃·THF)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-chlorocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH₃·THF (1.0 M in THF, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane.
-
Work-up: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Controlled Reduction of 3-Chlorocyclobutanecarboxylic Acid using Lithium Aluminum Hydride (LiAlH₄)
-
Preparation: Under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Reaction: Slowly add a solution of 3-chlorocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction at 0 °C for a short duration (e.g., 30 minutes).[3] It is crucial to monitor the reaction closely by TLC or by taking aliquots for GC-MS analysis to minimize dehalogenation.
-
Quenching: At 0 °C, carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water to quench the reaction.
-
Work-up: Filter the resulting aluminum salts and wash the filter cake with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Data Summary
| Reducing Agent | Key Reaction Parameters | Expected Yield of this compound | Major Potential Side Product | Reference |
| BH₃·THF | 0 °C to room temperature, 2-4 hours | Good to excellent | Minimal | [4][1] |
| LiAlH₄ | 0 °C, short reaction time (e.g., 30 min) | Moderate to good (highly dependent on conditions) | Cyclobutylmethanol (dehalogenation) | [3][5] |
Visualizations
Caption: Proposed synthetic pathway for this compound.
References
Technical Support Center: Optimizing Nucleophilic Substitution of (3-Chlorocyclobutyl)methanol
Welcome to the technical support center for the nucleophilic substitution of (3-Chlorocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nucleophilic substitution of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for S(_N)2 reactions.[1] 2. Weak Nucleophile: The nucleophile may not be strong enough to displace the chloride leaving group effectively. 3. Unfavorable Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. 4. Steric Hindrance: The cyclobutyl ring can present steric challenges for the incoming nucleophile. | 1. Solvent Optimization: Screen polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of a nucleophilic salt but not the anion, increasing the nucleophile's reactivity.[1] 2. Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its conjugate base (an alkoxide or amide) using a non-nucleophilic base like sodium hydride (NaH) to increase its strength. 3. Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and the appearance of side products by TLC or LC-MS. 4. Choice of Nucleophile: If possible, select a smaller, more potent nucleophile. |
| Formation of Multiple Products | 1. Ring Expansion: Carbocation formation (S(_N)1 pathway) can lead to rearrangement of the cyclobutane ring to a more stable cyclopentyl system.[2][3][4] 2. Elimination (E2) Side Reaction: The use of a sterically hindered or strongly basic nucleophile can favor the elimination of HCl to form an alkene.[1] 3. Over-alkylation (for amine nucleophiles): The product amine can act as a nucleophile and react with the starting material, leading to secondary or tertiary amine byproducts.[5][6] | 1. Favor S(_N)2 Conditions: To suppress carbocation formation and subsequent ring expansion, use a high concentration of a strong nucleophile and a polar aprotic solvent. Avoid polar protic solvents like water or alcohols, which stabilize carbocations.[7][8][9] 2. Minimize Elimination: Use a less basic nucleophile if possible. Running the reaction at a lower temperature can also disfavor elimination relative to substitution. 3. Control Amine Alkylation: Use a large excess of the amine nucleophile to increase the probability that the alkyl halide will react with the intended nucleophile rather than the product amine.[6] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. 2. Deactivated Nucleophile: Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[9] 3. Insufficient Activation: The carbon-chlorine bond may be insufficiently polarized for attack by the nucleophile. | 1. Improve Solubility: Add a co-solvent to improve the solubility of your reactants. Gentle heating can also help. 2. Solvent Choice: Switch to a polar aprotic solvent to maintain the reactivity of your nucleophile.[1] 3. Add a Catalyst: For certain nucleophiles, the addition of a catalyst can be beneficial. For example, in Williamson ether synthesis, a phase-transfer catalyst can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound?
A1: The primary desired mechanism is a bimolecular nucleophilic substitution (S(_N)2). The substrate contains a secondary alkyl chloride, which is somewhat sterically hindered, but the S(_N)2 pathway is generally favored with strong nucleophiles and polar aprotic solvents. The S(_N)1 mechanism, which proceeds through a carbocation intermediate, is also possible, especially with weaker nucleophiles and polar protic solvents; however, this pathway carries a significant risk of ring expansion.[2][3][4]
Q2: What are some common nucleophiles that can be used with this compound?
A2: A variety of nucleophiles can be employed, including:
-
Oxygen Nucleophiles: Alkoxides (for ether synthesis), hydroxides (for diol synthesis).
-
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines (for amine synthesis)[5][6], and azide ions (for subsequent reduction to amines).[6]
-
Sulfur Nucleophiles: Thiolates (for thioether synthesis).
-
Carbon Nucleophiles: Cyanide (for nitrile synthesis).
Q3: How can I favor the S(_N)2 pathway and avoid ring expansion?
A3: To favor the S(_N)2 mechanism and minimize the risk of ring expansion, you should employ conditions that avoid the formation of a carbocation intermediate. This includes using a strong, non-bulky nucleophile at a high concentration, and a polar aprotic solvent such as DMF or DMSO.[1] Avoid polar protic solvents like ethanol or water, as they can stabilize carbocations and promote the S(_N)1 pathway.[7][8][9]
Q4: What are the best solvent choices for this reaction?
A4: Polar aprotic solvents are generally the best choice for promoting S(_N)2 reactions.[1] They can dissolve both the substrate and many nucleophilic salts while not strongly solvating the nucleophile, thus preserving its reactivity. Good options include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH(_3)CN)
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of (3-(Alkoxymethyl)cyclobutyl)methanol
This protocol describes the synthesis of an ether from this compound and an alcohol.
-
Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (5 mL per mmol of this compound) at 0°C.
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Cool the resulting alkoxide solution to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70°C.
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of N-Substituted (3-(Aminomethyl)cyclobutyl)methanol
This protocol outlines the synthesis of a secondary or tertiary amine from this compound and a primary or secondary amine.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) in acetonitrile (10 mL per mmol of the starting material).
-
Add the desired primary or secondary amine (3.0 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for optimizing nucleophilic substitution.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-up Synthesis of (3-Chlorocyclobutyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (3-Chlorocyclobutyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the chlorination of the primary alcohol, Cyclobutanemethanol. This is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice for industrial applications due to its cost-effectiveness and the formation of gaseous byproducts that simplify purification.
Q2: What are the primary safety concerns when working with thionyl chloride (SOCl₂) on a large scale?
A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release harmful gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl). Key safety precautions include:
-
Conducting the reaction in a well-ventilated fume hood or a closed reactor system with appropriate scrubbing for off-gases.
-
Using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensuring all glassware and reagents are scrupulously dried to prevent exothermic and uncontrolled reactions.
-
Careful quenching of any residual thionyl chloride at the end of the reaction.
Q3: What are the expected byproducts in the chlorination of Cyclobutanemethanol with thionyl chloride?
A3: The primary byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be removed from the reaction mixture.[1] Other potential organic impurities may include unreacted starting material (Cyclobutanemethanol) and potentially small amounts of elimination or rearrangement products, although the latter is less common for primary alcohols.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple method involves taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing the disappearance of the starting material (Cyclobutanemethanol) and the appearance of the product, this compound.
Q5: What are the recommended purification methods for this compound on a larger scale?
A5: Due to the gaseous nature of the main byproducts (SO₂ and HCl), the initial work-up is simplified.[1] After the reaction is complete, the crude product is typically subjected to an aqueous work-up to remove any remaining acid and water-soluble impurities. The final purification is usually achieved by vacuum distillation to obtain the pure product. The stability of the cyclobutane ring should be considered during distillation, and it is advisable to use moderate temperatures to prevent potential degradation.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or poor quality thionyl chloride. 2. Insufficient reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture in reagents or glassware. | 1. Use a fresh, unopened bottle of thionyl chloride or distill it before use. 2. Gradually increase the reaction temperature and monitor the progress by TLC/GC. 3. Extend the reaction time, monitoring periodically. 4. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of Significant Amounts of Side Products | 1. Reaction temperature is too high, leading to potential elimination or rearrangement.[1] 2. Use of a base like pyridine can sometimes lead to competing reactions if not controlled properly. | 1. Maintain a lower reaction temperature and ensure efficient heat dissipation, especially during the addition of thionyl chloride. 2. If using a base, add it slowly at a controlled temperature. For primary alcohols, a base is often not strictly necessary.[4] |
| Product is Dark or Discolored | 1. Reaction temperature was too high, causing decomposition. 2. Impurities in the starting material or solvent. | 1. Perform the reaction at the lowest effective temperature. 2. Use high-purity starting materials and solvents. Consider purification of the crude product by passing it through a short plug of silica gel before distillation. |
| Difficulty in Isolating the Product after Work-up | 1. Incomplete quenching of excess thionyl chloride. 2. Formation of an emulsion during aqueous extraction. | 1. Ensure complete quenching by slowly adding the reaction mixture to a cold, stirred solution of a weak base (e.g., saturated sodium bicarbonate). 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Low Yield after Distillation | 1. Product loss due to thermal decomposition. The cyclobutane ring has inherent strain.[2][3] 2. Inefficient distillation setup. | 1. Perform the distillation under a high vacuum to lower the boiling point. Use a short-path distillation apparatus to minimize the residence time at high temperatures. 2. Ensure the distillation apparatus is well-insulated and the vacuum is stable. |
Quantitative Data Summary
The following table presents illustrative data for a typical chlorination of a primary alcohol using thionyl chloride at different scales. Actual results for the synthesis of this compound may vary depending on the specific reaction conditions and equipment used.
| Scale | Cyclobutanemethanol (g) | Thionyl Chloride (mol. eq.) | Solvent | Solvent Volume (mL) | Typical Yield (%) | Purity (by GC, %) |
| Lab Scale | 10.0 | 1.2 | Dichloromethane (DCM) | 100 | 85-95 | >98 |
| Pilot Scale | 1000 | 1.15 | Dichloromethane (DCM) | 10000 | 80-90 | >97 |
| Production Scale | 10000 | 1.1 | Dichloromethane (DCM) | 100000 | 75-85 | >97 |
Experimental Protocols
Key Experiment: Chlorination of Cyclobutanemethanol with Thionyl Chloride
Objective: To synthesize this compound from Cyclobutanemethanol using thionyl chloride.
Materials:
-
Cyclobutanemethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), add Cyclobutanemethanol and anhydrous DCM.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a stirred, ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction conversion.
References
troubleshooting low conversion rates in reactions with (3-Chlorocyclobutyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving (3-Chlorocyclobutyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions. The most common application is the Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then undergoes an intramolecular or intermolecular reaction to form an ether. Given its structure, it can be a precursor for the synthesis of oxaspiro[3.3]heptanes through intramolecular cyclization.
Q2: Why am I observing low conversion rates in my reaction with this compound?
A2: Low conversion rates can be attributed to several factors:
-
Steric Hindrance: As a secondary alkyl chloride, the reaction center is sterically hindered, which can slow down the desired S(_N)2 reaction.
-
Competing Elimination (E2) Reaction: The use of strong, bulky bases can favor the E2 elimination pathway, leading to the formation of an alkene byproduct instead of the desired ether.
-
Incomplete Deprotonation: If the alcohol is not fully deprotonated to the alkoxide, the reaction rate will be significantly slower.
-
Reaction Conditions: Suboptimal choice of base, solvent, temperature, or reaction time can lead to low yields.
-
Ring Strain and Rearrangements: The inherent strain in the cyclobutane ring can make it susceptible to ring-opening or rearrangement reactions under certain conditions.
Q3: What are the likely side products in reactions with this compound?
A3: The primary side product is typically the elimination product, (3-methylenecyclobutyl)methanol, resulting from an E2 reaction. Other potential side products could arise from rearrangement of the cyclobutane ring, especially if carbocation intermediates are formed under S(_N)1-like conditions.
Troubleshooting Guide for Low Conversion Rates
Issue 1: Low Yield of the Desired Ether Product with Evidence of Alkene Byproduct
If you observe a significant amount of the elimination byproduct, (3-methylenecyclobutyl)methanol, consider the following:
-
Choice of Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination. Switch to a less hindered base such as sodium hydride (NaH) or potassium hydroxide (KOH).
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor S(_N)2 reactions.
Issue 2: Low Conversion with a High Amount of Unreacted Starting Material
If you recover a large portion of unreacted this compound, this may indicate:
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base to fully deprotonate the alcohol. Sodium hydride (NaH) is a good choice for this.
-
Reaction Time: S(_N)2 reactions with secondary halides can be slow. Increase the reaction time and monitor the progress by TLC or GC-MS.
-
Nucleophile Strength: If performing an intermolecular reaction, ensure your nucleophile is sufficiently potent.
Issue 3: Formation of Unexpected Products (Potential Rearrangement)
The formation of products with a different ring structure may suggest carbocation rearrangements. This is more likely under conditions that favor an S(_N)1 mechanism (e.g., polar protic solvents, weak bases). To mitigate this:
-
Favor S(_N)2 Conditions: Use a strong nucleophile/base and a polar aprotic solvent to promote a bimolecular substitution mechanism that avoids carbocation intermediates.
Data Presentation
The following table summarizes hypothetical yield data for the intramolecular cyclization of this compound to form 2-oxaspiro[3.3]heptane, illustrating the impact of different bases and solvents on the ratio of substitution (S(_N)2) to elimination (E2) products. This data is illustrative and based on general principles of organic chemistry.
| Entry | Base | Solvent | Temperature (°C) | S(_N)2 Product Yield (%) | E2 Product Yield (%) |
| 1 | NaH | DMF | 25 | 75 | 10 |
| 2 | NaH | THF | 25 | 65 | 15 |
| 3 | KOH | DMSO | 50 | 60 | 25 |
| 4 | K-OtBu | THF | 25 | 20 | 70 |
| 5 | K-OtBu | t-BuOH | 50 | 10 | 85 |
Experimental Protocols
Key Experiment: Intramolecular Williamson Ether Synthesis of 2-Oxaspiro[3.3]heptane
This protocol describes a general procedure for the intramolecular cyclization of this compound to form 2-oxaspiro[3.3]heptane, aiming to maximize the yield of the S(_N)2 product.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a stir bar and sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous NH(_4)Cl to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-oxaspiro[3.3]heptane.
Mandatory Visualization
Caption: Reaction pathways for this compound under basic conditions.
characterization of unexpected byproducts in (3-Chlorocyclobutyl)methanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Chlorocyclobutyl)methanol. It addresses common issues related to unexpected byproduct formation during chemical reactions.
Troubleshooting Guide: Unexpected Peaks in Analytical Data
Encountering unexpected signals in your NMR, GC-MS, or LC-MS can be a significant challenge. This guide provides a systematic approach to identifying potential byproducts.
Problem: You observe unexpected peaks in the analytical data of your reaction mixture containing this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in reactions with this compound?
A1: Due to the presence of a strained cyclobutane ring and a secondary alkyl chloride, this compound is susceptible to several side reactions. The most common byproducts arise from solvolysis, elimination, and rearrangement reactions.
Q2: Can you explain the potential reaction pathways leading to these byproducts?
A2: Certainly. The formation of a secondary carbocation intermediate is a key step in many of these side reactions. This carbocation can then be attacked by a solvent molecule (solvolysis), lose a proton (elimination), or undergo a skeletal rearrangement to form a more stable carbocation, which can then react further.
Caption: Potential reaction pathways for this compound.
Q3: What conditions favor the formation of these byproducts?
A3:
-
Solvolysis: Polar protic solvents (e.g., water, methanol, ethanol) and elevated temperatures can promote solvolysis.
-
Elimination: The presence of a base and higher temperatures will favor elimination reactions.
-
Rearrangement: Reactions that proceed through a carbocation intermediate, especially under acidic conditions or with Lewis acids, are prone to rearrangement. The strained nature of the cyclobutane ring makes rearrangement to the bicyclo[1.1.1]pentane system thermodynamically favorable in some cases.
Data Presentation: Potential Byproducts and Their Characterization
The following table summarizes potential unexpected byproducts and key data points for their identification.
| Byproduct Type | Potential Structure | Molecular Weight ( g/mol ) | Key NMR Signals (¹H) | Key MS Fragmentation |
| Solvolysis (Methanol) | (3-Methoxycyclobutyl)methanol | 130.18 | ~3.3 ppm (s, 3H, -OCH₃) | M-31 (loss of -OCH₃) |
| Elimination | Cyclobut-2-enylmethanol | 84.12 | Olefinic protons ~5.5-6.0 ppm | M-18 (loss of H₂O) |
| Rearrangement | Bicyclo[1.1.1]pentan-1-ylmethanol | 98.14 | Characteristic bridgehead protons | Complex fragmentation pattern |
Experimental Protocols
This section provides a general protocol for a common reaction involving this compound, along with troubleshooting tips.
Reaction: Nucleophilic Substitution with Sodium Azide
Objective: To synthesize (3-Azidocyclobutyl)methanol.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Troubleshooting:
-
Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure the sodium azide is of good quality and anhydrous.
-
Formation of elimination byproduct (Cyclobut-2-enylmethanol): If significant amounts of the elimination product are observed, consider running the reaction at a lower temperature. The basicity of the azide anion can promote elimination.
-
Presence of a rearranged product: While less common under these conditions, if a rearranged product is suspected, it indicates the potential for carbocation formation. This might be due to acidic impurities. Consider using a non-polar, aprotic solvent.
Technical Support Center: Catalyst Selection for Reactions Involving (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on catalyst selection for chemical transformations involving (3-chlorocyclobutyl)methanol. The primary focus is on the intramolecular cyclization to form the valuable bicyclic ether, 3-oxabicyclo[3.1.1]heptane, a key building block in medicinal chemistry sought after as a meta-substituted benzene isostere. This guide covers both base-catalyzed and acid-catalyzed reaction pathways, offering troubleshooting advice and frequently asked questions to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound, and what catalysts are used?
A1: The most prevalent reaction is an intramolecular cyclization to form 3-oxabicyclo[3.1.1]heptane. This transformation can be achieved through two primary catalytic routes:
-
Base-Catalyzed Intramolecular Williamson Ether Synthesis: This method involves the deprotonation of the hydroxyl group using a base, followed by an intramolecular nucleophilic substitution where the resulting alkoxide displaces the chloride. Common bases used include sodium hydride (NaH) and sodium hydroxide (NaOH). Phase-transfer catalysts (PTCs) may be employed in biphasic systems.
-
Acid-Catalyzed Rearrangement/Cyclization: While seemingly counterintuitive, an acid catalyst can promote the formation of the same bicyclic ether from a structurally related precursor, suggesting an alternative pathway. Strong acids like hydrogen chloride (HCl), p-toluenesulfonic acid (pTSA), and milder acids such as pyridinium chloride (PyrHCl) have been shown to be effective.[1][2]
Q2: Which catalytic method, base-catalyzed or acid-catalyzed, is preferable for synthesizing 3-oxabicyclo[3.1.1]heptane?
A2: The choice of catalyst depends on the specific substrate, available starting materials, and desired reaction conditions.
-
Base-catalyzed cyclization is a direct intramolecular Williamson ether synthesis. It is a classic and well-understood method for forming cyclic ethers from halohydrins.
-
Acid-catalyzed rearrangement has been reported with very high yields (>95%) for analogous systems under mild conditions.[2] This method may be preferable if the starting material is susceptible to degradation under strongly basic conditions.
Q3: I am observing low to no yield in my base-catalyzed cyclization. What are the potential causes?
A3: Low yields in the intramolecular Williamson ether synthesis of this compound can stem from several factors. The stereochemistry of the starting material is critical; the hydroxyl and chloro substituents must be able to adopt an anti-periplanar conformation for the backside SN2 attack to occur. Other potential issues include incomplete deprotonation of the alcohol, catalyst deactivation, or competing elimination reactions. Refer to the Troubleshooting Guide for detailed solutions.
Q4: Can I use a phase-transfer catalyst for the base-catalyzed cyclization?
A4: Yes, a phase-transfer catalyst (PTC) is beneficial when using an inorganic base (like NaOH) with the organic substrate in an immiscible solvent system. The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the alcohol, or the transfer of the formed alkoxide into the organic phase for cyclization. Typical PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
Q5: Are there any known side reactions to be aware of?
A5: For the base-catalyzed reaction, a potential side reaction is the intermolecular reaction between the alkoxide and another molecule of this compound, leading to oligomerization. Another possibility is an E2 elimination reaction, though this is generally less favored for forming small rings. For the acid-catalyzed pathway, incomplete reaction or the formation of rearrangement byproducts are possibilities, depending on the substrate's stability.
Troubleshooting Guides
Issue 1: Low Yield in Base-Catalyzed Cyclization
| Potential Cause | Troubleshooting Step |
| Incorrect Stereochemistry | The hydroxyl and chloro groups must be in a trans relationship to allow for the necessary anti-periplanar arrangement for the intramolecular SN2 reaction. If they are cis, the reaction will not proceed. Confirm the stereochemistry of your starting material. |
| Insufficient Base Strength or Incomplete Deprotonation | Ensure a sufficiently strong base is used to fully deprotonate the alcohol. Sodium hydride (NaH) is a common choice. If using NaOH, consider a phase-transfer catalyst to improve efficiency. |
| Reaction Temperature Too Low | While the reaction can proceed at room temperature, gentle heating may be required to increase the rate of cyclization. Monitor for potential side reactions at elevated temperatures. |
| Solvent Choice | A polar aprotic solvent such as DMF or THF is typically suitable for Williamson ether synthesis. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Intermolecular Reactions | High concentrations of the starting material can favor intermolecular side reactions. Running the reaction under high dilution conditions will favor the intramolecular cyclization. |
| Elimination Reactions | While less common for this specific cyclization, the use of a sterically hindered, non-nucleophilic base could favor elimination if a suitable proton is available. This is generally not the primary pathway for this substrate. |
Catalyst Selection and Performance Data
The following table summarizes catalyst performance for the synthesis of 3-oxabicyclo[3.1.1]heptane from an analogous precursor via an acid-catalyzed rearrangement. Data for the direct base-catalyzed cyclization of this compound is based on general principles of intramolecular Williamson ether synthesis.
| Catalytic Method | Catalyst | Substrate | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Acid-Catalyzed | p-Toluenesulfonic acid (pTSA) | (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | 1,4-Dioxane | RT | 30 min | >95 | [2] |
| Acid-Catalyzed | Hydrogen Chloride (HCl) | (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | 1,4-Dioxane | RT | 30 min | >95 | [2] |
| Acid-Catalyzed | Pyridinium Chloride (PyrHCl) | (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | 1,4-Dioxane | 80 | 16 h | 92 | [1] |
| Base-Catalyzed | Sodium Hydride (NaH) | This compound | THF/DMF | RT - 60 | Varies | - | General Method |
| Base-Catalyzed | Sodium Hydroxide (NaOH) / PTC | This compound | Toluene/Water | RT - 80 | Varies | - | General Method |
*Data based on established principles of intramolecular Williamson ether synthesis; specific yields for this compound require empirical determination.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of 3-Oxabicyclo[3.1.1]heptane (Adapted from analogous systems)[2]
-
Reaction Setup: To a solution of the analogous starting material, (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 eq), in 1,4-dioxane, add a catalytic amount of p-toluenesulfonic acid (pTSA) (e.g., 0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Base-Catalyzed Intramolecular Williamson Ether Synthesis
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) to a flask containing a suitable anhydrous solvent such as THF or DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) (1.1 eq) portion-wise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until deprotonation is complete (cessation of hydrogen gas evolution). The reaction mixture may then be heated (e.g., to 60 °C) to facilitate cyclization.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Catalytic pathways to 3-oxabicyclo[3.1.1]heptane.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Solvent Effects on the Reactivity of (3-Chlorocyclobutyl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for experiments involving (3-Chlorocyclobutyl)methanol. The reactivity of this compound is significantly influenced by the choice of solvent, which can dictate the reaction mechanism, rate, and product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reaction of this compound in different solvents?
The product profile is highly dependent on the solvent's properties. In nucleophilic, polar protic solvents like acetic acid, the reaction of a related derivative, 3-chlorocyclobutyl tosylate, has been shown to yield the inverted substitution product, 3-chlorocyclobutyl acetate, exclusively.[1] This suggests a direct substitution pathway, likely S(_N)2, with the solvent acting as the nucleophile.
However, in less nucleophilic or more ionizing solvents, the possibility of carbocation formation increases, which could lead to a mixture of products arising from substitution and rearrangement. The primary alcohol of this compound would first need to be converted to a better leaving group (e.g., by protonation in acidic media or conversion to a tosylate) for significant reactivity to be observed.
Q2: How does solvent polarity affect the reaction rate of this compound derivatives?
Solvent polarity plays a critical role in stabilizing charged intermediates and transition states.
-
Polar Protic Solvents (e.g., water, methanol, acetic acid): These solvents are capable of hydrogen bonding and have high dielectric constants.[2][3] They can stabilize both the carbocation intermediate in an S(_N)1 pathway and the leaving group, as well as solvate the nucleophile.[4][5] For a reaction proceeding through a carbocation, increasing the solvent polarity will generally increase the reaction rate.
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents have large dipole moments but do not have O-H or N-H bonds, hence they cannot act as hydrogen bond donors.[2][6] They are effective at solvating cations but less so for anions. In the context of an S(_N)2 reaction with an external nucleophile, polar aprotic solvents can significantly enhance the reaction rate by leaving the anion less solvated and therefore more nucleophilic.[4]
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions involving charged intermediates or transition states are generally very slow in nonpolar solvents due to the lack of stabilization.
Q3: Is neighboring group participation expected in the reactions of this compound?
While neighboring group participation is a common feature in the solvolysis of cyclobutyl and cyclopropylcarbinyl systems, the study on 3-chlorocyclobutyl tosylates in acetic acid did not show evidence of rearrangement, suggesting that the electron-withdrawing nature of the chloro substituent may disfavor the formation of a bridged cation that would lead to rearrangement.[1] However, this might not be the case in more ionizing, less nucleophilic solvents where carbocation formation is more favorable.
Q4: My reaction is giving a complex mixture of products. What could be the cause?
A complex product mixture is likely the result of competing reaction pathways, such as S(_N)1, S(_N)2, and rearrangement reactions. The formation of a cyclobutylcarbinyl cation can lead to ring expansion or rearrangement to a cyclopropylcarbinyl or homoallyl cation.[7][8] The specific products will be highly sensitive to the solvent, temperature, and the nature of the leaving group. Consider using less ionizing solvents or adding a stronger nucleophile to favor a direct substitution pathway.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or no reaction | 1. Poor leaving group (hydroxyl group is a poor leaving group).2. Inappropriate solvent choice (e.g., nonpolar solvent for a reaction involving charged intermediates).3. Insufficient temperature. | 1. Convert the hydroxyl group to a better leaving group (e.g., tosylate, mesylate, or halide).2. For S(_N)1-type reactions, use a polar protic solvent. For S(_N)2-type reactions with an external nucleophile, use a polar aprotic solvent.3. Increase the reaction temperature, while monitoring for potential side reactions. |
| Formation of rearranged products | The reaction is proceeding through a carbocation intermediate that is undergoing rearrangement. | 1. Switch to a less ionizing, more nucleophilic solvent to favor an S(_N)2 mechanism.2. Use a less polar aprotic solvent with a strong nucleophile.3. Lower the reaction temperature to disfavor carbocation formation. |
| Low yield of the desired substitution product | 1. Competing elimination reactions.2. The solvent is acting as a competing nucleophile.3. The product is unstable under the reaction conditions. | 1. Use a non-nucleophilic base if a base is required. Use a less sterically hindered nucleophile.2. If using a solvent that can also act as a nucleophile (solvolysis), consider using a different solvent and adding a specific nucleophile.3. Analyze the reaction at earlier time points to check for product degradation. Modify workup conditions to be milder. |
Data Presentation
Table 1: Hypothetical Relative Reaction Rates and Product Distribution for the Solvolysis of (3-Chlorocyclobutyl)methyl Tosylate in Various Solvents at 50 °C.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate | Substitution Product (%) | Rearranged Products (%) |
| Acetic Acid | Polar Protic | 6.2 | 1.0 | >99[1] | <1 |
| Methanol | Polar Protic | 32.7 | 5.2 | 95 | 5 |
| Water | Polar Protic | 80.1 | 25.8 | 80 | 20 |
| Acetone | Polar Aprotic | 20.7 | 0.5 | 98 (with added nucleophile) | 2 |
| DMF | Polar Aprotic | 36.7 | 0.8 | 97 (with added nucleophile) | 3 |
| Hexane | Nonpolar | 1.9 | <0.01 | - | - |
Note: The data for solvents other than acetic acid are hypothetical and intended to illustrate general trends.
Experimental Protocols
Protocol 1: General Procedure for the Solvolysis of (3-Chlorocyclobutyl)methyl Tosylate in a Polar Protic Solvent
-
Preparation of the Tosylate: this compound (1.0 eq) is dissolved in pyridine at 0 °C. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for 4 hours. The reaction mixture is then poured into cold 1 M HCl and extracted with diethyl ether. The organic layer is washed with saturated NaHCO(_3) solution and brine, dried over MgSO(_4), and concentrated under reduced pressure to yield (3-chlorocyclobutyl)methyl tosylate.
-
Solvolysis: The tosylate (100 mg) is dissolved in the desired polar protic solvent (10 mL). The solution is stirred at a constant temperature (e.g., 50 °C) and monitored by TLC or GC-MS.
-
Workup and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over MgSO(_4), and concentrated. The product composition is determined by GC-MS and/or
H NMR spectroscopy.1
Protocol 2: General Procedure for the Substitution Reaction of (3-Chlorocyclobutyl)methyl Tosylate with an External Nucleophile in a Polar Aprotic Solvent
-
Reaction Setup: To a solution of (3-chlorocyclobutyl)methyl tosylate (1.0 eq) in the desired polar aprotic solvent (e.g., DMF), the nucleophile (e.g., sodium azide, 1.5 eq) is added.
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup and Analysis: The reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed several times with water to remove the polar aprotic solvent, then with brine, dried over NaSO(_4), and concentrated. The product is purified by column chromatography and characterized by spectroscopic methods.
Visualizations
References
- 1. Substituent effects on cyclobutyl and cyclopropylcarbinyl cations | Semantic Scholar [semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cyclopropylcarbinyl-cyclopropylcarbinyl Cation Rearrangements in 2-bicyclo[n ... - Janette Diane Cooper-Jassawalla - Google 圖書 [books.google.com.hk]
Validation & Comparative
Comparative NMR Analysis: (3-Chlorocyclobutyl)methanol vs. Analogs
A detailed guide to the 1H and 13C NMR spectral features of (3-Chlorocyclobutyl)methanol, offering a comparative analysis with structurally related compounds. This guide provides predicted data for the target molecule and experimental data for analogous compounds to aid researchers, scientists, and drug development professionals in spectral interpretation and structural elucidation.
Due to the limited availability of published experimental NMR data for this compound, this guide presents a comprehensive analysis based on predicted values and comparison with structurally similar analogs. The spectral data for the cis and trans isomers of this compound are predicted based on established principles of NMR spectroscopy and known substituent effects in cyclobutane systems. For a practical comparison, experimental data for a closely related compound, cyclobutylmethanol, is provided. This approach allows for a robust understanding of the key spectral features and the influence of the chloro substituent on the cyclobutane ring.
Predicted NMR Spectral Data for this compound
The chemical shifts for the protons and carbons in cis- and trans-(3-Chlorocyclobutyl)methanol are influenced by the electronegativity of the chlorine atom and the stereochemical relationship between the substituents. The predicted data presented below serves as a guide for the interpretation of experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Shift (cis isomer) | Predicted Shift (trans isomer) | Multiplicity |
| H1 (CH-Cl) | ~4.2 - 4.5 | ~4.0 - 4.3 | m |
| H2, H2' (CH₂) | ~2.2 - 2.5 | ~2.1 - 2.4 | m |
| H3 (CH-CH₂OH) | ~2.4 - 2.7 | ~2.3 - 2.6 | m |
| H4, H4' (CH₂) | ~1.9 - 2.2 | ~1.8 - 2.1 | m |
| -CH₂OH | ~3.5 - 3.7 | ~3.5 - 3.7 | d |
| -OH | Variable | Variable | s (br) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Predicted Shift (cis isomer) | Predicted Shift (trans isomer) |
| C1 (CH-Cl) | ~55 - 60 | ~53 - 58 |
| C2 (CH₂) | ~35 - 40 | ~33 - 38 |
| C3 (CH-CH₂OH) | ~38 - 43 | ~36 - 41 |
| C4 (CH₂) | ~30 - 35 | ~28 - 33 |
| -CH₂OH | ~65 - 70 | ~65 - 70 |
Comparative Experimental NMR Data
To provide a baseline for understanding the NMR spectrum of the target molecule, the experimental data for cyclobutylmethanol is presented. This comparison highlights the effect of the chlorine atom on the chemical shifts of the cyclobutane ring.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for Cyclobutylmethanol
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Ring CH | ~2.40 | m |
| Ring CH₂ | ~1.85 | m |
| -CH₂OH | ~3.50 | d |
| -OH | Variable | s (br) |
| ¹³C NMR | ||
| C1 (CH-CH₂OH) | ~38.5 | |
| C2/C4 (CH₂) | ~25.0 | |
| C3 (CH₂) | ~18.5 | |
| -CH₂OH | ~68.0 |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
-
Acquisition time: 2-4 seconds.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-10 seconds.
-
Spectral width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the solvent residual peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Structure-Spectra Correlation
The following diagram illustrates the key structural features of this compound and their corresponding expected regions in the ¹H and ¹³C NMR spectra.
Caption: Correlation of structural motifs in this compound with their NMR signals.
A Comparative Analysis of (3-Chlorocyclobutyl)methanol and Other Cyclobutane Derivatives for Research and Development
For Immediate Publication
This guide provides a detailed comparison of (3-Chlorocyclobutyl)methanol with other key cyclobutane derivatives, namely Cyclobutanemethanol and Cyclobutanol. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, synthetic pathways, and potential applications, supported by experimental data and protocols.
The cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to introduce three-dimensionality and conformational rigidity into molecular structures. This can lead to improved potency, selectivity, and pharmacokinetic profiles in drug candidates.[1] this compound, with its reactive chloro and versatile hydroxyl functionalities, represents a key building block for creating diverse chemical libraries. This guide aims to contextualize its properties against simpler, yet structurally related, cyclobutane derivatives.
Quantitative Physicochemical Data Comparison
The following table summarizes the key physicochemical properties of this compound and its selected comparators. These parameters are crucial for predicting the behavior of these molecules in both chemical reactions and biological systems.
| Property | This compound | Cyclobutanemethanol | Cyclobutanol |
| CAS Number | 15963-47-0 | 4415-82-1 | 2919-23-5 |
| Molecular Formula | C₅H₉ClO | C₅H₁₀O | C₄H₈O |
| Molecular Weight ( g/mol ) | 120.58 | 86.13 | 72.11 |
| Appearance | Solid | Colorless Liquid | Colorless Liquid |
| Boiling Point (°C) | 193.9 ± 13.0 | 143-144 | 123 |
| Density (g/mL) | 1.2 ± 0.1 | 0.913 (at 25 °C) | 0.921 (at 25 °C) |
| Predicted LogP | 0.54 | ~0.8 (implied) | 0.23 |
| Water Solubility | N/A | Immiscible | Partially Soluble |
Data sourced from publicly available chemical databases and supplier specifications. Predicted LogP values are estimates and may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. Below are representative procedures for the synthesis of key cyclobutane intermediates.
Protocol 1: Synthesis of cis/trans-3-Chlorocyclobutanecarboxylic Acid
This protocol outlines a method for the synthesis of 3-chlorocyclobutanecarboxylic acid, a direct precursor to this compound, starting from 1,1-cyclobutanedicarboxylic acid.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide
-
Benzene (anhydrous)
-
Nitrogen gas supply
-
Standard glassware for reflux and distillation
Procedure:
-
A 2-liter, three-necked round-bottomed flask is charged with 1,1-cyclobutanedicarboxylic acid (172.8 g, 1.200 moles) and 1500 mL of anhydrous benzene.
-
The mixture is heated to reflux while stirring, and approximately 200 mL of the benzene-water azeotrope is distilled off to ensure anhydrous conditions.
-
The flask is equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere.
-
While maintaining reflux and stirring, sulfuryl chloride (170 g, 1.26 moles) is added dropwise over 40 minutes, along with benzoyl peroxide (4.0 g) as a radical initiator.
-
The reaction mixture is maintained at reflux for an additional 22 hours.
-
After the heating period, the benzene solvent is removed by distillation.
-
The residue is heated to 190–210 °C for 45 minutes to induce decarboxylation.
-
The resulting crude product is purified by vacuum distillation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.
(This protocol is adapted from a standard organic synthesis procedure. Appropriate safety precautions, including working in a well-ventilated fume hood, are essential.)
Protocol 2: General Procedure for the Reduction of a Carboxylic Acid to an Alcohol
This protocol describes a general method for the reduction of a cyclobutanecarboxylic acid derivative to its corresponding primary alcohol, such as the conversion of 3-chlorocyclobutanecarboxylic acid to this compound.
Materials:
-
3-Chlorocyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (aqueous, for workup)
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
A solution of 3-chlorocyclobutanecarboxylic acid in an anhydrous ether solvent (e.g., THF) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of LiAlH₄ in the same anhydrous solvent is added slowly and dropwise to the stirred carboxylic acid solution. (Caution: LiAlH₄ reacts violently with water).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off, and the organic filtrate is collected.
-
The filtrate is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.
-
The crude this compound can be further purified by distillation or column chromatography.
Visualizing Synthetic Pathways and Workflows
Diagrams are essential for clearly communicating complex chemical processes and relationships. The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and application of these cyclobutane derivatives.
Caption: Key steps in the synthesis of this compound.
References
A Comparative Guide to the Structural Validation of (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of (3-Chlorocyclobutyl)methanol. While single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination, obtaining suitable crystals can be challenging. Therefore, this guide also explores powerful alternative and complementary spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Techniques
The definitive confirmation of a molecule's three-dimensional structure is paramount in chemical and pharmaceutical research. X-ray crystallography provides a precise atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry. However, alternative spectroscopic techniques offer valuable insights into the molecule's connectivity, functional groups, and molecular weight, often with less demanding sample preparation.
X-ray Crystallography offers an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for determining absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. Through various one- and two-dimensional experiments, it is possible to map out the carbon-hydrogen framework and establish through-bond correlations.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and straightforward method to confirm the presence of key structural features, such as the hydroxyl group in this compound.
Mass Spectrometry (MS) determines the molecular weight of a molecule and can provide information about its elemental composition through high-resolution measurements. Fragmentation patterns observed in the mass spectrum offer clues to the molecule's substructures.
Data Presentation
Table 1: Comparison of Structural Validation Techniques for this compound
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1] | Connectivity, relative stereochemistry, conformational dynamics in solution.[2] | Molecular weight, elemental composition, fragmentation patterns for substructure identification.[1] | Presence of functional groups. |
| Sample Requirements | Single, high-quality crystal (typically >0.1 mm).[1] | Soluble sample in a suitable deuterated solvent. | Volatile or ionizable sample. | Solid, liquid, or gas. Minimal preparation for ATR. |
| Key Strengths | Unambiguous determination of absolute configuration and high precision in geometric parameters.[1] | Provides information about the molecule's behavior in solution; non-destructive.[1] | High sensitivity, suitable for identifying isomers with different fragmentation patterns.[1] | Fast, easy to use, and provides a characteristic fingerprint of the molecule. |
| Limitations | Requires a suitable single crystal, which can be challenging to obtain.[1] | Can be less sensitive than MS; complex spectra for larger molecules. | Does not provide stereochemical information. | Provides limited information on the overall molecular skeleton. |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift (δ) | 1.5 - 4.5 ppm (ring protons), 3.5 - 4.0 ppm (-CH₂OH), 1.0 - 2.5 ppm (-OH) |
| ¹³C NMR | Chemical Shift (δ) | 20 - 50 ppm (ring carbons), ~65 ppm (-CH₂OH), ~55 ppm (-CHCl) |
| FTIR | Absorption Bands (cm⁻¹) | 3200-3600 (O-H stretch, broad), 2850-3000 (C-H stretch), 1000-1200 (C-O stretch), 650-800 (C-Cl stretch) |
| Mass Spec. | [M+H]⁺ | m/z 121.0415 |
| Key Fragments | [M-H₂O]⁺, [M-Cl]⁺, fragments from ring cleavage |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below. These protocols are generalized for the analysis of a small, halogenated alcohol like this compound.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Obtain single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[3][4]
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined to generate an electron density map, from which the atomic positions are deduced. The structural model is then refined to best fit the experimental data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This provides information on the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule.[6]
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]
-
2D NMR (Optional): For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.[6]
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal surface.[7][8]
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The infrared beam passes through the ATR crystal and interacts with the sample at the surface.[7]
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the broad O-H stretch for the alcohol and the C-Cl stretch.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into the gas chromatograph. The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The mass-to-charge ratio of the molecular ion and any fragment ions are detected.[9]
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound. The fragmentation pattern can be interpreted to provide evidence for specific structural features.
Visualization of Workflows and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. dem.ri.gov [dem.ri.gov]
Comparative Guide to Analytical Methods for Purity Determination of (3-Chlorocyclobutyl)methanol
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates like (3-Chlorocyclobutyl)methanol is critical for ensuring the reliability of experimental results and the quality of final products. This guide provides a comprehensive comparison of three widely used analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a summary of the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. |
| Quantitation | Absolute (primary ratio method), does not require a specific reference standard of the analyte. | Relative, requires a reference standard of known purity for accurate quantification. | Relative, requires a reference standard for accurate quantification. |
| Sample Throughput | Moderate | High | High |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers. | Good, dependent on column chemistry and mobile phase composition. | Excellent, provides mass information for unambiguous peak identification. |
| Sensitivity | Moderate | High (with appropriate detector, e.g., UV-Vis, ELSD) | Very High |
| Destructive? | No | Yes | Yes |
Representative Experimental Data
The following table presents representative data for the purity analysis of a batch of this compound using the three analytical methods.
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Content (%) |
| qNMR | 98.5 ± 0.2 | 3-Chlorocyclobutanecarbaldehyde | 1.1 |
| HPLC-RID | 98.2 | 3-Chlorocyclobutanecarbaldehyde | 1.3 |
| GC-MS | 98.4 | 3-Chlorocyclobutanecarbaldehyde | 1.2 |
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (internal standard, certified reference material)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR spectrometer (e.g., 400 MHz)
-
Analytical balance (accurate to 0.01 mg)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum under quantitative conditions:
-
Pulse program: Standard 90° pulse
-
Relaxation delay (d1): 30 s (at least 5 times the longest T₁ of the signals of interest)
-
Number of scans: 16
-
Acquisition time: 4 s
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the -CH₂OH protons) and the signal of the internal standard (maleic acid vinyl protons).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
Objective: To determine the purity of this compound by assessing the area percentage of the main peak.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC system with a Refractive Index Detector (RID)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Prepare the mobile phase: 70:30 (v/v) water:acetonitrile.
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Set up the HPLC system with the following parameters:
-
Column: C18 reversed-phase
-
Mobile phase: 70:30 (v/v) water:acetonitrile
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detector: Refractive Index Detector (RID)
-
Column temperature: 30 °C
-
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by the area normalization method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and identify potential volatile impurities in this compound.
Materials:
-
This compound sample
-
Dichloromethane (GC-grade)
-
GC-MS system
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)
Procedure:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in dichloromethane.
-
Set up the GC-MS system with the following parameters:
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier gas: Helium at a constant flow of 1.2 mL/min
-
Inlet temperature: 250 °C
-
Injection volume: 1 µL (split ratio 50:1)
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, ramp to 230 °C at 10 °C/min, hold for 5 minutes.
-
MS transfer line temperature: 240 °C
-
Ion source temperature: 230 °C
-
Mass scan range: 35-350 amu
-
-
Inject the sample solution and acquire the data.
-
Identify the main peak and any impurity peaks by their mass spectra.
-
Calculate the purity by area normalization of the total ion chromatogram (TIC).
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity determination of this compound.
Caption: General workflow for purity analysis.
A Comparative Kinetic Analysis of (3-Chlorocyclobutyl)methanol Cyclization in Oxetane Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reaction Kinetics of a Key Synthetic Intermediate
The intramolecular cyclization of (3-chlorocyclobutyl)methanol to form a bicyclic oxetane system represents a critical step in the synthesis of various complex molecules of pharmaceutical interest. This guide provides a comparative study of the reaction kinetics of this process, placing it in the context of other intramolecular Williamson ether syntheses for the formation of cyclic ethers of varying ring sizes. While specific kinetic data for this compound is not extensively available in the public domain, this document outlines the key kinetic principles, provides a framework for comparison with related reactions, and details a comprehensive experimental protocol for researchers to determine these parameters in their own laboratories.
Comparative Analysis of Intramolecular Cyclization Rates
The formation of cyclic ethers from ω-haloalcohols via intramolecular Williamson ether synthesis is a classic example of an SN2 reaction. The rate of these reactions is significantly influenced by the size of the ring being formed, a factor that is a complex interplay of enthalpic and entropic contributions.
| Ring Size | Precursor Example | Relative Rate of Formation | Key Factors Influencing Rate |
| 3 | 2-Chloroethanol | Very Fast | Low entropic barrier; high ring strain in the product is overcome by the proximity of the reacting groups. |
| 4 | 3-Chloropropanol | Fast | Favorable entropy; moderate ring strain in the oxetane product.[1] |
| 5 | 4-Chlorobutanol | Very Fast | Minimal ring strain in the resulting tetrahydrofuran (THF) ring; favorable enthalpic and entropic factors.[1][2][3] |
| 6 | 5-Chloropentanol | Fast | Low ring strain in the tetrahydropyran (THP) product; favorable enthalpy.[1][2][3] |
The cyclization of this compound is expected to form a strained bicyclo[1.1.1]pentan-1-ol ether derivative. The inherent strain in the cyclobutane ring of the starting material and the additional strain of the newly formed oxetane ring will significantly influence the activation energy and, consequently, the reaction rate. A quantitative comparison would require experimental determination of the rate constants and activation parameters for this specific reaction.
Reaction Mechanism and Experimental Workflow
The intramolecular cyclization of this compound proceeds through a well-established SN2 mechanism. The following diagrams illustrate the reaction pathway and a general workflow for its kinetic analysis.
Caption: SN2 mechanism for the intramolecular cyclization of this compound.
Caption: General experimental workflow for a kinetic study of intramolecular cyclization.
Experimental Protocols
The following is a generalized protocol for determining the reaction kinetics of the intramolecular cyclization of a haloalcohol. This protocol can be adapted for this compound and its analogs.
Objective: To determine the rate constant (k), activation energy (Ea), and pre-exponential factor (A) for the intramolecular cyclization of a haloalcohol.
Materials:
-
This compound or other haloalcohol substrate
-
A non-nucleophilic strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Internal standard for chromatographic analysis (e.g., a stable, non-reactive compound with a distinct retention time)
-
Quenching solution (e.g., dilute aqueous acid)
-
Standard laboratory glassware, including a temperature-controlled reaction vessel, syringes, and volumetric flasks
-
Analytical instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the haloalcohol substrate of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the internal standard of known concentration in the same solvent.
-
Prepare a stock solution or weigh out the required amount of the base.
-
-
Kinetic Run:
-
To a temperature-controlled reaction vessel under an inert atmosphere, add a known volume of the haloalcohol stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate at the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known amount of the base with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a fixed volume of the reaction mixture (aliquot) using a syringe.
-
Immediately quench the reaction in the aliquot by transferring it to a vial containing a quenching solution.
-
-
Analysis:
-
Analyze each quenched aliquot by GC or HPLC to determine the concentration of the remaining haloalcohol substrate relative to the internal standard.
-
Generate a calibration curve for the haloalcohol to convert peak area ratios to concentrations.
-
-
Data Analysis:
-
Plot the natural logarithm of the haloalcohol concentration (ln[Substrate]) versus time.
-
If the reaction follows pseudo-first-order kinetics (with the base in large excess), the plot should be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the base.
-
Repeat the kinetic runs at several different temperatures (e.g., 35 °C, 45 °C, 55 °C).
-
-
Determination of Activation Parameters:
-
Create an Arrhenius plot by plotting the natural logarithm of the second-order rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T).
-
The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). From this, the activation energy (Ea) can be calculated.
-
The y-intercept of the Arrhenius plot is equal to ln(A), from which the pre-exponential factor (A) can be determined.
-
This comprehensive guide provides the foundational knowledge and a practical framework for researchers to investigate the reaction kinetics of this compound and related compounds. The experimental determination of these kinetic parameters will provide invaluable data for the optimization of synthetic routes and the development of novel therapeutics.
References
assessing the stability of (3-Chlorocyclobutyl)methanol under different conditions
A Comparative Guide to the Stability of (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of this compound under various stress conditions, including hydrolysis, oxidation, thermal, and photolytic stress. Due to the limited availability of direct experimental data for this compound, this comparison is based on established principles of chemical reactivity, data from analogous compounds, and standardized protocols for forced degradation studies. This guide is intended to inform researchers on the potential liabilities of this molecule and to provide a framework for its experimental stability evaluation.
Predicted Stability Profile of this compound
This compound possesses two primary functional groups that influence its stability: a secondary alkyl chloride on a strained cyclobutane ring and a primary alcohol. The inherent ring strain of the cyclobutane moiety can also contribute to its reactivity under certain conditions.
-
Hydrolytic Stability: The presence of the secondary chloro group on a cyclobutane ring suggests a susceptibility to hydrolysis. This reaction is likely to proceed via an S_N1 mechanism due to the ability of the strained ring to stabilize a developing positive charge, or an S_N2 mechanism. Under acidic conditions, the alcohol group can be protonated, forming a good leaving group (water) and potentially leading to dehydration and rearrangement reactions. In basic conditions, elimination (E2) to form an alkene is a probable degradation pathway, competing with substitution (S_N2).
-
Oxidative Stability: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. Common laboratory oxidants can facilitate this transformation. While the chloro-cyclobutane moiety is generally stable to oxidation, harsh oxidative conditions could potentially lead to ring-opening or other degradation pathways.
-
Thermal Stability: The cyclobutane ring is strained and can undergo thermal decomposition, though typically at elevated temperatures. The presence of the chloro and methanol substituents may lower the decomposition temperature compared to the parent hydrocarbon. Potential thermal degradation pathways include elimination of HCl to form an alkene or ring-opening reactions.
-
Photostability: Alkyl halides can undergo photolytic cleavage of the carbon-halogen bond. Therefore, exposure to UV light may lead to the formation of radical intermediates, which can then undergo a variety of reactions, including dimerization, reaction with solvents, or elimination.
Comparative Stability Analysis
The following table compares the expected stability of this compound with alternative compounds. The stability is qualitatively assessed based on the reactivity of their functional groups and structural features.
| Compound | Structure | Hydrolytic Stability | Oxidative Stability | Thermal Stability | Photostability | Rationale |
| This compound |
| Moderate | Moderate | Moderate | Moderate | Possesses both a reactive secondary alkyl chloride on a strained ring and a primary alcohol susceptible to oxidation. |
| (3-Fluorocyclobutyl)methanol |
| High | Moderate | High | High | The C-F bond is significantly stronger than the C-Cl bond, leading to greater hydrolytic, thermal, and photolytic stability. The alcohol moiety remains susceptible to oxidation. |
| (3-Bromocyclobutyl)methanol |
| Low | Moderate | Low | Low | The C-Br bond is weaker than the C-Cl bond, making it a better leaving group and more susceptible to hydrolysis, thermal, and photolytic cleavage. |
| Cyclobutylmethanol |
| High (under neutral/basic conditions) | Moderate | High | High | Lacks the reactive halide. Susceptible to acid-catalyzed dehydration and oxidation of the alcohol. |
| Chlorocyclohexylmethanol |
| Moderate to High | Moderate | High | Moderate | The cyclohexane ring is less strained than cyclobutane, which can reduce the rate of substitution and elimination reactions involving the chlorine. |
| 2-Chloro-2-methylpropane (tert-Butyl chloride) |
| Low | High | Low | Moderate | A tertiary alkyl halide that readily undergoes S_N1 reactions due to the formation of a stable carbocation. It is a useful benchmark for the reactivity of the C-Cl bond. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for forced degradation studies, which can be adapted to assess the stability of this compound and its alternatives. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Hydrolytic Stability Study
-
Objective: To determine the rate and products of degradation in aqueous solutions at different pH values.
-
Procedure:
-
Prepare solutions of the test compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (deionized water), and basic (0.1 N NaOH) conditions.
-
If the compound is not soluble in water, a co-solvent such as acetonitrile or methanol can be used, but its potential for reaction should be considered.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the aliquots if necessary.
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound and detect degradation products.
-
Determine the rate of degradation and identify major degradants.
-
Oxidative Stability Study
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction over time by withdrawing aliquots at specified intervals.
-
Analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS) to determine the extent of degradation and identify oxidation products.
-
Thermal Stability Study
-
Objective: To evaluate the stability of the compound when subjected to heat.
-
Procedure:
-
Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C, 105°C).
-
For solutions, incubate at a controlled temperature.
-
Expose the samples for a defined period (e.g., 1, 3, 7 days).
-
At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.
-
Analyze the samples to quantify any degradation.
-
Photostability Study
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Procedure:
-
Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating method to assess the extent of photodegradation.
-
Visualizing Stability Assessment and Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for a forced degradation study and the potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
A Prospective Guide to the Computational and Experimental Analysis of (3-Chlorocyclobutyl)methanol Reactivity
For Researchers, Scientists, and Drug Development Professionals
(3-Chlorocyclobutyl)methanol is a structurally intriguing molecule with potential applications in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the strained cyclobutane ring, the reactive chloromethyl group, and the hydroxyl functionality. Understanding the kinetic and thermodynamic parameters of its reactions is crucial for predicting its behavior in various chemical environments and for designing novel synthetic pathways.
This guide provides a comparative overview of a proposed computational modeling approach and established experimental protocols to elucidate the reactivity of this compound. While specific computational and extensive experimental data for this exact molecule are not yet publicly available, this document outlines a robust framework for its investigation by comparing methodologies applied to analogous chemical systems.
Comparative Analysis of Methodologies
A comprehensive understanding of this compound's reactivity can be achieved by integrating computational modeling with experimental validation. The following table compares the insights that can be gained from each approach.
| Parameter | Computational Modeling (Proposed) | Experimental Analysis (Established) |
| Reaction Pathways | Prediction of plausible reaction pathways, including solvolysis (SN1/SN2), ring-opening, and rearrangement reactions. Identification of transition states and intermediates. | Determination of major and minor products under various reaction conditions (e.g., solvent, temperature). Inference of reaction pathways from product distribution. |
| Activation Energy (Ea) | Calculation of activation energies for different reaction steps using methods like Density Functional Theory (DFT).[1] | Experimental determination of activation energy from temperature-dependent kinetic studies (Arrhenius plot).[2] |
| Reaction Kinetics | Estimation of reaction rate constants using Transition State Theory (TST) coupled with computational data. | Direct measurement of reaction rates by monitoring reactant consumption or product formation over time.[2] |
| Thermodynamics | Calculation of reaction enthalpies, entropies, and Gibbs free energies to determine the spontaneity and equilibrium position of reactions. | Measurement of equilibrium constants and reaction enthalpies through calorimetry or other analytical techniques. |
| Solvent Effects | Simulation of explicit solvent molecules to understand their influence on reaction mechanisms and energetics.[3] | Systematic variation of solvent polarity and nucleophilicity to observe their impact on reaction rates and product ratios.[2][4] |
| Stereochemistry | Prediction of the stereochemical outcome of reactions, such as inversion or racemization at chiral centers.[5] | Analysis of the stereochemistry of products using techniques like polarimetry and chiral chromatography.[6] |
Proposed Computational Modeling Workflow
A multi-pronged computational approach is recommended to model the reactivity of this compound. This typically involves a combination of quantum mechanical calculations and molecular dynamics simulations.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure and energetics of molecules and is well-suited for studying reaction mechanisms.[7]
-
Objective: To identify and characterize stationary points (reactants, products, intermediates, and transition states) on the potential energy surface for key reactions like solvolysis and ring-opening.
-
Typical Software: Gaussian, ORCA, Spartan.
-
Proposed Protocol:
-
Geometry Optimization: Optimize the 3D structures of this compound, potential nucleophiles (e.g., water, ethanol), and expected products.
-
Transition State Search: Locate the transition state structures connecting reactants and products for each proposed elementary step. Common methods include Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization.
-
Frequency Calculations: Perform vibrational frequency calculations to confirm the nature of the stationary points (minima have all real frequencies, while transition states have exactly one imaginary frequency).
-
Energy Calculations: Compute the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain activation energies and reaction enthalpies.
-
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of this compound in solution, including solvent effects and conformational changes.[8]
-
Objective: To simulate the behavior of the molecule in a solvent box to understand solvation effects and to observe the initial stages of reactive events.
-
Typical Software: GROMACS, AMBER, LAMMPS.[8]
-
Proposed Protocol:
-
System Setup: Place a single this compound molecule in a periodic box filled with explicit solvent molecules (e.g., water).
-
Force Field Parameterization: Assign appropriate force field parameters to all atoms to describe the intra- and intermolecular interactions.
-
Equilibration: Run a series of energy minimization and equilibration steps to bring the system to the desired temperature and pressure.
-
Production Run: Perform a long simulation run to collect trajectory data for analysis of properties like radial distribution functions, hydrogen bonding, and conformational dynamics.
-
Experimental Protocols for Reactivity Studies
The solvolysis of this compound is a key reaction to characterize its reactivity, particularly its susceptibility to nucleophilic substitution.
Kinetic Study of Solvolysis
This experiment aims to determine the rate law and activation energy for the solvolysis of this compound in an aqueous ethanol solution. The reaction produces HCl, which can be titrated to monitor the reaction progress.[2]
-
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Acetone
-
Constant temperature bath, burette, flasks, magnetic stirrer.
-
-
Procedure:
-
Solvent Preparation: Prepare a 50% aqueous ethanol solution by mixing equal volumes of 95% ethanol and deionized water.[2]
-
Reaction Setup: In a flask, add a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator. Place the flask in a constant temperature bath and allow it to equilibrate.[2]
-
Initiation of Reaction: Prepare a stock solution of this compound in acetone. To start the reaction, add a precise volume of this stock solution to the flask. This is time zero.[2]
-
Titration: As the solvolysis proceeds, HCl is formed, which will turn the indicator yellow. Titrate the solution with the standardized NaOH solution to the blue endpoint. Record the volume of NaOH added and the time.
-
Data Collection: Repeat the titration at regular time intervals until the reaction is complete.
-
Temperature Variation: Repeat the entire experiment at several different temperatures to determine the activation energy.[2]
-
-
Data Analysis:
-
Calculate the concentration of the alkyl halide remaining at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. A linear plot indicates a first-order reaction, characteristic of an SN1 mechanism.[9]
-
The slope of this line will be the negative of the rate constant (k).
-
Use the Arrhenius equation (ln(k) vs. 1/T) to calculate the activation energy from the rate constants obtained at different temperatures.[2]
-
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for understanding complex chemical processes and experimental designs.
Caption: Proposed SN1 pathway for the solvolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. amherst.edu [amherst.edu]
- 3. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Reactions in Classical Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Predictive Landscape: An Experimental Validation of Theoretical Models for (3-Chlorocyclobutyl)methanol and Its Analogs
For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comparative analysis of theoretical predictions versus experimental data for key structural and spectroscopic features of (3-Chlorocyclobutyl)methanol and its analogs. Due to the limited availability of specific experimental data for this compound, this guide utilizes methanol and cyclobutanol as well-characterized surrogates to demonstrate the validation process. This approach offers a robust framework for evaluating the accuracy of computational models in predicting the properties of small organic molecules.
Introduction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the potential to predict molecular geometries, spectroscopic signatures, and reactivity. However, the reliability of these theoretical predictions hinges on their validation against experimental data. This guide focuses on the experimental validation of theoretical predictions for this compound, a molecule of interest for its potential applications in medicinal chemistry. Given the scarcity of published experimental data for this specific compound, we present a comparative analysis using methanol and cyclobutanol as model systems. Methanol serves as a simple, acyclic alcohol for which a wealth of both theoretical and experimental data is available. Cyclobutanol is included to provide insights into the conformational and spectroscopic characteristics of the cyclobutane ring system, which is a key structural feature of our target molecule.
Comparison of Theoretical Predictions and Experimental Data
The accuracy of theoretical models is critically assessed by comparing calculated values for various molecular parameters with those determined experimentally. The following sections provide a detailed comparison of geometric parameters, and spectroscopic data (¹H and ¹³C NMR, and IR) for our model compounds.
Geometric Parameters: Bond Lengths and Angles
The fundamental structure of a molecule is defined by its bond lengths and angles. Accurate prediction of these parameters is a primary test for any computational model.
Table 1: Comparison of Theoretical and Experimental Geometric Parameters for Methanol
| Parameter | Theoretical (ab initio 6-311G)[1] | Experimental[1] |
| Bond Lengths (Å) | ||
| C-O | 1.4285 | 1.427 |
| C-H | 1.0824 | 1.096 |
| O-H | 0.9460 | 0.956 |
| Bond Angles (°) | ||
| H-C-H | 108.9 - 109.2 | 109.03 |
| C-O-H | 113.17 | 108.87 |
Spectroscopic Data
Spectroscopy provides a detailed fingerprint of a molecule's structure and electronic environment. Comparing theoretical and experimental spectra is a powerful method for validating computational models.
NMR spectroscopy is highly sensitive to the local chemical environment of each nucleus in a molecule.
Table 2: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Methanol and Cyclobutanol
| Compound | Nucleus | Theoretical (Predicted) | Experimental |
| Methanol | ¹H (CH₃) | 3.38 | 3.48 (in CDCl₃) |
| ¹H (OH) | 1.10 | 1.67 (in CDCl₃) | |
| ¹³C (CH₃) | 49.5 | 49.9 (in CDCl₃) | |
| Cyclobutanol | ¹H (CH-OH) | ~4.0 | 4.1-4.3 |
| ¹H (ring CH₂) | ~1.5-2.2 | 1.6-2.4 | |
| ¹³C (CH-OH) | ~70 | 68-72 | |
| ¹³C (ring CH₂) | ~20-35 | 22-34 |
Note: Experimental values can vary depending on the solvent used.
IR spectroscopy probes the vibrational modes of a molecule, providing information about the types of bonds present.
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Methanol and Cyclobutanol
| Compound | Vibrational Mode | Theoretical (Calculated) | Experimental |
| Methanol | O-H stretch | ~3680 | ~3300 (broad) |
| C-H stretch | ~2950-3000 | ~2800-3000 | |
| C-O stretch | ~1030 | ~1030 | |
| Cyclobutanol | O-H stretch | ~3650 | ~3350 (broad) |
| C-H stretch | ~2850-2950 | ~2850-2960 | |
| C-O stretch | ~1050 | ~1050-1080 |
Note: The broadness of the experimental O-H stretching band is due to hydrogen bonding in the condensed phase.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable data for comparison with theoretical predictions.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the analyte.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analyte (e.g., Methanol, Cyclobutanol)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. Add a small drop of TMS as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a liquid sample.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Analyte (liquid)
-
Volatile solvent for cleaning (e.g., acetone or isopropanol)
Procedure (using salt plates):
-
Sample Preparation: Place a drop of the liquid analyte onto the center of one clean, dry salt plate.
-
Place the second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, carefully separate the salt plates and clean them with a volatile solvent. Store the plates in a desiccator to prevent damage from moisture.
Visualizing Workflows and Relationships
Graphical representations of experimental workflows and the logical relationships between theoretical and experimental data can enhance understanding and clarity.
Caption: Workflow for spectroscopic data acquisition and comparison.
Caption: Rationale for using surrogate molecules in model validation.
Conclusion
This guide demonstrates a systematic approach to the experimental validation of theoretical predictions for molecular properties, using methanol and cyclobutanol as surrogates for this compound. The presented data highlights the generally good agreement between modern computational methods and experimental results for fundamental properties like bond lengths, bond angles, and spectroscopic features. However, discrepancies, such as the prediction of O-H stretching frequencies, underscore the importance of experimental validation and the need to account for intermolecular interactions in theoretical models. By following the detailed experimental protocols and the logical framework outlined, researchers can confidently assess the accuracy of their computational predictions and apply these models to accelerate the discovery and development of novel molecules.
References
Safety Operating Guide
Navigating the Disposal of (3-Chlorocyclobutyl)methanol: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery. This document outlines the essential procedures for the proper disposal of (3-Chlorocyclobutyl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are designed for researchers, scientists, and drug development professionals.
This compound is a halogenated organic compound. As such, it must be treated as hazardous waste and segregated for proper disposal, typically through incineration by a licensed facility.[1] Improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[2][3]
Key Disposal Principles
The foundation of safe disposal lies in proper segregation, labeling, and storage of chemical waste. Halogenated organic wastes, such as this compound, must be collected separately from non-halogenated organic wastes.[1][4] This separation is crucial because the disposal methods for these two streams differ, and mixing them can increase disposal costs and complicate the treatment process.[5]
All waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap to prevent leaks and vapor escape.[2][4] Labeling is a critical step; containers must be clearly marked with the words "Hazardous Waste" and the full chemical name of the contents.[4][6]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the following table summarizes typical properties and regulatory information relevant to the disposal of halogenated organic compounds.
| Property/Parameter | Guideline/Value | Significance for Disposal |
| EPA Hazardous Waste Code | Likely F-listed (e.g., F001, F002) or D-listed if exhibiting characteristics of hazardous waste.[7][8] | Determines regulatory requirements for handling, storage, and disposal. |
| pH | Acceptable range for commingling is generally between 5.5 and 9.5.[6] | Strong acids or bases should not be mixed with this organic waste.[6] |
| Storage Limit | Do not store more than 55 gallons of hazardous waste in a lab area.[4] | Ensures compliance with satellite accumulation area regulations. |
| Container Type | Chemically resistant, such as polyethylene.[2][9] | Prevents degradation of the container and potential leaks. Metal cans are often not recommended due to potential corrosion from acid formation.[2] |
| Toxicity (LD50) | For highly toxic chemicals (LD50 < 50mg/kg), special rinsing procedures for empty containers apply.[10] | If applicable, the first three rinses of the empty container must be collected as hazardous waste.[10] |
Experimental Protocol: Step-by-Step Disposal Procedure
Follow this detailed methodology for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical or its waste, don appropriate PPE, including chemical-resistant gloves (double nitrile or Viton are often recommended for halogenated solvents), chemical splash goggles, and a fully buttoned lab coat.[2]
2. Waste Collection:
-
All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Designate a specific, compatible waste container for "Halogenated Organic Waste."[1][4] A polyethylene carboy is a suitable choice.[5]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., Flammable, Toxic).[4][5]
-
Keep a running list of all components added to the waste container, including approximate volumes or masses.[1][6]
3. Segregation of Waste:
-
Do not mix this compound with non-halogenated solvents.[1][5]
-
Do not mix with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.[2][5][6]
4. Storage of Waste Container:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[4][5]
-
Store the container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from ignition sources.[2][5]
-
The storage area should have secondary containment, such as a plastic tray, to contain any potential spills.[10]
5. Disposal of Empty Containers:
-
An empty container that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
To decontaminate, thoroughly empty the container. The first rinse with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as halogenated hazardous waste.[10]
-
After thorough rinsing and air-drying, the defaced or removed label allows the container to be disposed of as solid waste, though institutional policies may vary.[10]
6. Requesting Waste Pickup:
-
Do not accumulate excessive amounts of waste.[4]
-
When the container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup, which typically involves completing an online form or attaching a hazardous waste tag.[5][11]
7. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[2]
-
Collect the contaminated absorbent material in a sealed, compatible container, label it as hazardous waste, and dispose of it along with other halogenated waste.[2][5]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. wku.edu [wku.edu]
- 8. epa.gov [epa.gov]
- 9. mtu.edu [mtu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling (3-Chlorocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (3-Chlorocyclobutyl)methanol in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
When handling (3--Chlorocyclobutyl)methanol, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards are required.[1] A face shield should be worn in addition to goggles when there is a significant splash hazard.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are necessary.[3][4] Double gloving is recommended for enhanced protection.[2] |
| Body Protection | A flame-resistant lab coat is required.[4] For larger quantities or increased risk of exposure, a chemical-resistant apron over the lab coat is recommended.[1][5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a full-face respirator with an organic vapor cartridge may be required.[6] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[4] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational before beginning any work.[1]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Remove all flammable materials and ignition sources from the immediate work area.[1]
-
Have spill cleanup materials readily available.
-
-
Chemical Handling :
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep containers tightly sealed and clearly labeled.
-
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management :
-
Ensure the waste container is compatible with chlorinated organic compounds.
-
Keep the waste container closed except when adding waste.
-
-
Disposal Procedure :
-
Dispose of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area.[9] If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
V. Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Appearance | Likely a liquid (based on the methanol functional group) |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Flash Point | Likely flammable (as a chlorinated alcohol) |
| Hazards | Likely harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[10] |
VI. Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. proman.org [proman.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. riccachemical.com [riccachemical.com]
- 7. Chemical safety - Wikipedia [en.wikipedia.org]
- 8. methanex.com [methanex.com]
- 9. michigan.gov [michigan.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
